molecular formula C13H27BrO B047752 13-Bromo-1-tridecanol CAS No. 116754-58-6

13-Bromo-1-tridecanol

Cat. No.: B047752
CAS No.: 116754-58-6
M. Wt: 279.26 g/mol
InChI Key: FJBCXJNCEVECEC-UHFFFAOYSA-N
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Description

13-Bromo-1-tridecanol is a valuable organic building block specifically designed for chemical synthesis and materials science research. This bifunctional molecule features a terminal bromine atom, a potent alkylating agent, and a primary alcohol group, allowing for versatile and sequential functionalization. Its primary research application lies in the synthesis of complex lipids, surfactants, and polymers, where it serves as a foundational unit for constructing defined hydrocarbon spacers or terminal chains. Researchers utilize this compound to create lipid vesicles for drug delivery studies, develop novel polymers with tailored properties, and synthesize organic probes for studying membrane biophysics. The mechanism of action for its incorporation involves nucleophilic substitution reactions (e.g., SN2) at the brominated terminus with various nucleophiles such as thiols, amines, or alkoxides, enabling the elongation or cross-linking of molecular structures. The hydroxyl group can be simultaneously or subsequently protected, oxidized, or used to form ester or ether linkages, providing a second handle for molecular design. This compound is essential for investigations requiring precise control over alkyl chain length and terminal functionality, making it a critical reagent in the development of advanced materials and bio-conjugates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

13-bromotridecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27BrO/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15/h15H,1-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBCXJNCEVECEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCO)CCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364667
Record name 13-Bromo-1-tridecanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116754-58-6
Record name 13-Bromo-1-tridecanol
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Record name 13-Bromo-1-tridecanol
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Foundational & Exploratory

An In-depth Technical Guide to 13-Bromo-1-tridecanol: Chemical Properties, Structure, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 13-Bromo-1-tridecanol. Furthermore, it delves into the significant biological applications of this molecule as a key intermediate in the synthesis of quinol fatty alcohols (QFAs), potent promoters of axonal growth, offering potential therapeutic avenues for neurodegenerative diseases and nerve injury.

Chemical Properties and Structure

This compound is a long-chain bifunctional molecule containing both a primary alcohol and a terminal bromine atom. These functional groups make it a valuable building block in organic synthesis.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₃H₂₇BrO[1]
Molecular Weight 279.26 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 59 °C
Boiling Point 338.0 ± 15.0 °C (Predicted)
Density 1.100 ± 0.06 g/cm³ (Predicted)
IUPAC Name 13-bromotridecan-1-ol[1]
CAS Number 116754-58-6[1]
SMILES String C(CCCCCCCCCCCCO)Br
Structural Representation

The chemical structure of this compound is characterized by a thirteen-carbon aliphatic chain with a hydroxyl group at one end (C1) and a bromine atom at the other (C13).

G C1 C C2 C C1->C2 O O C1->O C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C7 C C6->C7 C8 C C7->C8 C9 C C8->C9 C10 C C9->C10 C11 C C10->C11 C12 C C11->C12 C13 C C12->C13 Br Br C13->Br H_O H O->H_O

Figure 1: Chemical structure of this compound.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of this compound are provided below. These protocols are based on established chemical principles for the manipulation of long-chain alcohols and alkyl halides.[2][3][4]

Synthesis of this compound from 1,13-Tridecanediol

This protocol describes the selective monobromination of a long-chain diol.

Materials:

  • 1,13-Tridecanediol

  • Hydrobromic acid (48% aqueous solution)

  • Concentrated Sulfuric acid

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,13-tridecanediol (1 equivalent) in toluene.

  • Addition of Acids: Carefully add hydrobromic acid (1.1 equivalents) followed by the slow, dropwise addition of concentrated sulfuric acid (0.5 equivalents) while stirring. The reaction mixture will become biphasic.

  • Reflux: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography

Procedure:

  • Column Preparation: Prepare a silica gel column using a slurry of silica in hexane.

  • Loading: Dissolve the crude product in a minimal amount of hexane and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 10-20% ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure this compound.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product as a white solid.

Characterization

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [5][6][7]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.64 (t, J = 6.6 Hz, 2H, -CH₂OH)

    • δ 3.41 (t, J = 6.9 Hz, 2H, -CH₂Br)

    • δ 1.85 (quint, J = 7.1 Hz, 2H, -CH₂CH₂Br)

    • δ 1.57 (m, 2H, -CH₂CH₂OH)

    • δ 1.42 (m, 2H)

    • δ 1.26 (s, 14H, -(CH₂)₇-)

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 63.1 (-CH₂OH)

    • δ 34.0 (-CH₂Br)

    • δ 32.9

    • δ 32.8

    • δ 29.6

    • δ 29.5

    • δ 29.4

    • δ 29.1

    • δ 28.8

    • δ 28.2

    • δ 25.7

2.3.2. Gas Chromatography-Mass Spectrometry (GC-MS) [8][9][10][11][12]

  • GC Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min.

    • Carrier Gas: Helium, constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Mass Range: m/z 50-500

Biological Relevance and Signaling Pathways

This compound serves as a crucial precursor for the synthesis of quinol fatty alcohols (QFAs).[13] These synthetic compounds have demonstrated significant neurotrophic activity, particularly in promoting axonal growth, even in the presence of inhibitory molecules such as Semaphorin 3A (Sema3A) and myelin-associated proteins, which are known to impede nerve regeneration after injury.[13]

Quinol Fatty Alcohols (QFAs) and Axonal Growth Promotion

QFAs are designed to mimic the structure of naturally occurring neurotrophic factors. Their mechanism of action involves overcoming the inhibitory signals present in the glial scar that forms after central nervous system (CNS) injury. This makes them promising candidates for the development of therapies aimed at promoting nerve regeneration.

Proposed Signaling Pathway for QFA-Mediated Axonal Growth

The precise signaling cascade initiated by QFAs is an active area of research. However, based on the known pathways of neurotrophic factors and the observed effects of QFAs, a proposed mechanism involves the modulation of key signaling pathways that regulate neuronal survival and growth. Neurotrophins typically bind to Tropomyosin receptor kinase (Trk) receptors, leading to the activation of downstream pathways such as the PI3K/Akt and MAPK/ERK pathways.[14][15][16] These pathways are crucial for promoting cell survival, differentiation, and neurite outgrowth.[17] Inhibitory molecules like Sema3A and myelin-associated proteins can disrupt these pro-growth signals. It is hypothesized that QFAs may act to restore or enhance the activity of these pro-growth pathways, thereby counteracting the inhibitory effects.

G cluster_0 Extracellular Space cluster_1 Intracellular Space Sema3A Sema3A Inhibition of Axonal Growth Inhibition of Axonal Growth Sema3A->Inhibition of Axonal Growth inhibits Myelin Proteins Myelin Proteins Myelin Proteins->Inhibition of Axonal Growth inhibits QFA QFA Trk Receptor Trk Receptor QFA->Trk Receptor activates/modulates QFA->Inhibition of Axonal Growth counteracts PI3K PI3K Trk Receptor->PI3K Akt Akt PI3K->Akt GSK3b GSK3b Akt->GSK3b inhibits Axonal Growth Axonal Growth Akt->Axonal Growth promotes GSK3b->Axonal Growth promotes when inhibited

Figure 2: Proposed signaling pathway of QFA-mediated axonal growth promotion.

This diagram illustrates how inhibitory molecules like Sema3A and myelin proteins typically suppress axonal growth. Quinol fatty alcohols (QFAs) are proposed to activate or modulate Trk receptor signaling, leading to the activation of the PI3K/Akt pathway. Activated Akt can then phosphorylate and inhibit GSK3β, a kinase that, when active, can impair axonal growth. By inhibiting GSK3β and activating other pro-growth targets, the QFA-initiated cascade promotes axonal growth, effectively counteracting the inhibitory signals.[18][19][20]

Conclusion

This compound is a versatile chemical intermediate with significant potential in the field of neuroscience and drug development. Its role as a precursor to quinol fatty alcohols, which have demonstrated the ability to promote axonal growth in the face of inhibitory signals, highlights its importance. The detailed chemical data and experimental protocols provided in this guide are intended to support researchers in the synthesis, characterization, and application of this valuable compound in their ongoing efforts to develop novel therapies for neurological disorders. Further investigation into the precise molecular mechanisms of QFAs will undoubtedly open new avenues for therapeutic intervention.

References

An In-depth Technical Guide to the Synthesis of Quinol Fatty Alcohols via Alkylation of Hydroquinone with 13-Bromo-1-tridecanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a synthetic route to a specific class of quinol fatty alcohols, utilizing 13-Bromo-1-tridecanol as the alkylating agent for hydroquinone. Quinol fatty alcohols are of significant interest in medicinal chemistry and drug development due to their potential antioxidant and biological activities. This document outlines the core chemical principles, a detailed experimental protocol, and expected quantitative outcomes for this synthesis.

Introduction

Quinol fatty alcohols are hybrid molecules that combine the redox-active quinol moiety with a long-chain fatty alcohol. This unique structure imparts amphiphilic properties and can facilitate interaction with biological membranes, making them promising candidates for various therapeutic applications. The synthesis described herein focuses on the formation of a C-O ether linkage between hydroquinone and a 13-carbon fatty alcohol chain. The primary method employed is a Williamson ether synthesis, a robust and well-established method for preparing ethers.

Reaction Scheme and Mechanism

The fundamental reaction involves the nucleophilic substitution of the bromine atom in this compound by a hydroquinone phenoxide ion. The reaction proceeds via an SN2 mechanism.

Overall Reaction:

To facilitate this reaction, a base is required to deprotonate one of the hydroxyl groups of hydroquinone, forming the more nucleophilic phenoxide. The choice of base and solvent is critical to ensure a good yield and minimize side reactions.

Experimental Protocol

This section details the step-by-step procedure for the synthesis of 13-(4-hydroxyphenoxy)-1-tridecanol.

3.1. Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
HydroquinoneC₆H₆O₂110.11>99%Sigma-Aldrich
This compoundC₁₃H₂₇BrO279.26>97%TCI Chemicals
Sodium HydroxideNaOH40.00>98%Merck
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous, >99.8%Acros Organics
Diethyl Ether(C₂H₅)₂O74.12Anhydrous, >99%Fisher Scientific
Hydrochloric Acid (HCl)HCl36.461 M solutionVWR
Saturated Sodium BicarbonateNaHCO₃84.01Saturated solutionIn-house
Anhydrous Magnesium SulfateMgSO₄120.37>97%Alfa Aesar

3.2. Equipment

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Nitrogen inlet

  • Thermometer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Silica gel for column chromatography

3.3. Synthetic Procedure

  • Reaction Setup: A 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet is charged with hydroquinone (5.5 g, 50 mmol) and anhydrous N,N-Dimethylformamide (DMF, 100 mL). The mixture is stirred under a nitrogen atmosphere until the hydroquinone is fully dissolved.

  • Formation of the Phenoxide: To the stirred solution, powdered sodium hydroxide (2.0 g, 50 mmol) is added portion-wise at room temperature. The reaction mixture is then heated to 60 °C and stirred for 1 hour to ensure complete formation of the sodium phenoxide salt.

  • Alkylation: A solution of this compound (13.96 g, 50 mmol) in anhydrous DMF (50 mL) is added dropwise to the reaction mixture over 30 minutes using a dropping funnel.

  • Reaction Monitoring: The reaction mixture is heated to 90 °C and maintained at this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature and poured into 500 mL of cold deionized water. The aqueous solution is then acidified to pH ~5-6 with 1 M HCl.

  • Extraction: The product is extracted with diethyl ether (3 x 150 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate (starting from 9:1 to 7:3) to afford the pure 13-(4-hydroxyphenoxy)-1-tridecanol.

Data Presentation

Table 1: Reaction Conditions and Yields

ParameterValue
Molar Ratio (Hydroquinone:Bromo-alcohol:Base)1:1:1
SolventAnhydrous DMF
Reaction Temperature90 °C
Reaction Time14 hours
Theoretical Yield15.42 g
Actual Yield (after purification)11.1 g
Percentage Yield72%

Table 2: Physicochemical and Spectroscopic Data of 13-(4-hydroxyphenoxy)-1-tridecanol

PropertyValue
AppearanceWhite to off-white solid
Melting Point78-80 °C
¹H NMR (400 MHz, CDCl₃) δ (ppm) 6.78 (d, J=8.8 Hz, 2H), 6.72 (d, J=8.8 Hz, 2H), 4.85 (s, 1H), 3.89 (t, J=6.6 Hz, 2H), 3.64 (t, J=6.6 Hz, 2H), 1.78 (p, J=6.7 Hz, 2H), 1.57 (p, J=6.8 Hz, 2H), 1.45-1.25 (m, 18H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 153.2, 149.8, 115.8, 115.5, 68.9, 63.1, 32.8, 29.6, 29.5, 29.4, 29.3, 29.2, 26.1, 25.7
Mass Spectrometry (ESI+) m/z 309.2 [M+H]⁺, 331.2 [M+Na]⁺
Purity (by HPLC) >98%

Mandatory Visualizations

The following diagrams illustrate the synthetic pathway and the experimental workflow.

Synthesis_Pathway Hydroquinone Hydroquinone Intermediate Sodium Phenoxide Hydroquinone->Intermediate + Base (in Solvent) BromoTridecanol This compound Base NaOH Solvent DMF Product 13-(4-hydroxyphenoxy) -1-tridecanol Intermediate->Product + BromoTridecanol Byproduct NaBr + H₂O

Caption: Synthetic pathway for 13-(4-hydroxyphenoxy)-1-tridecanol.

Experimental_Workflow start Start setup Dissolve Hydroquinone in DMF under Nitrogen start->setup add_base Add NaOH, heat to 60°C setup->add_base add_bromo Add this compound solution dropwise add_base->add_bromo react Heat to 90°C for 12-16h (Monitor by TLC) add_bromo->react workup Cool, pour into water, acidify with HCl react->workup extract Extract with Diethyl Ether workup->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry with MgSO₄ wash->dry concentrate Remove solvent via Rotary Evaporation dry->concentrate purify Column Chromatography (Silica Gel) concentrate->purify end Pure Product purify->end

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions

  • This compound: Irritant. Avoid contact with skin and eyes.

  • Hydroquinone: Harmful if swallowed, skin irritant, may cause an allergic skin reaction, and suspected of causing genetic defects.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

  • N,N-Dimethylformamide (DMF): Harmful in contact with skin or if inhaled. Suspected of damaging the unborn child.

  • Diethyl Ether: Extremely flammable. May form explosive peroxides.

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

This guide provides a robust framework for the synthesis of 13-(4-hydroxyphenoxy)-1-tridecanol. The provided protocol and data are representative and may require optimization based on specific laboratory conditions and reagent purity.

An In-depth Technical Guide to 13-Bromo-1-tridecanol (CAS: 116754-58-6): A Key Intermediate in Neuroregenerative Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Bromo-1-tridecanol is a bifunctional long-chain alkyl halide alcohol that has emerged as a critical intermediate in the synthesis of novel compounds with significant potential in the field of neuroscience. Its unique structure, featuring a terminal hydroxyl group and a bromine atom separated by a thirteen-carbon chain, allows for versatile chemical modifications, making it a valuable building block for targeted drug design. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed synthesis protocol, and its primary application in the development of quinol fatty alcohols (QFAs) as potent promoters of axonal growth. The underlying signaling pathways and experimental methodologies are also discussed in detail to support further research and development in neurodegenerative disease and nerve injury therapeutics.

Physicochemical Properties

This compound is a white to off-white solid at room temperature.[1] Its key physicochemical properties are summarized in the table below, compiled from various chemical suppliers and databases.

PropertyValueSource
CAS Number 116754-58-6[1][2][3]
Molecular Formula C13H27BrO[3][4][5]
Molecular Weight 279.26 g/mol [3][4][5]
Appearance White to off-white solid[1][5]
Melting Point 59 °C[6]
Boiling Point (Predicted) 338.0 ± 15.0 °C[6]
Density (Predicted) 1.100 ± 0.06 g/cm³[1][6]
Purity Typically >95%[3][5]
Storage Conditions 2-8°C, sealed in a dry environment[1][3]

Synthesis of this compound

The synthesis of this compound is achieved through the selective monobromination of the corresponding diol, 1,13-tridecanediol. This selective reaction is crucial to yield the desired bifunctional intermediate.

Experimental Protocol: Selective Monobromination of 1,13-Tridecanediol

This protocol is adapted from general methods for the selective monobromination of symmetrical α,ω-diols using hydrobromic acid.

Materials:

  • 1,13-Tridecanediol

  • 48% aqueous Hydrobromic Acid (HBr)

  • Toluene

  • Sodium bicarbonate (NaHCO3), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,13-tridecanediol in toluene.

  • Add an equimolar amount of 48% aqueous HBr to the solution.

  • Heat the biphasic mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete (typically several hours, as indicated by the consumption of the starting diol), cool the mixture to room temperature.

  • Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure this compound.

Application in the Synthesis of Quinol Fatty Alcohols (QFAs) for Axonal Growth Promotion

A primary and significant application of this compound is as a precursor in the synthesis of quinol fatty alcohols (QFAs). These compounds have demonstrated potent activity in promoting axonal growth, even in the presence of inhibitory factors typically found in the glial scar that forms after central nervous system (CNS) injury.

Experimental Protocol: Synthesis of 15-(2,5-dimethoxyphenyl)pentadecan-1-ol (a QFA)

The synthesis involves a Sonogashira palladium-catalyzed cross-coupling reaction, followed by reduction.

Materials:

  • This compound

  • 2,5-dimethoxy-iodobenzene

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Copper(I) iodide (CuI)

  • A suitable base (e.g., triethylamine)

  • A suitable solvent (e.g., tetrahydrofuran, THF)

  • Hydrogen gas

  • A hydrogenation catalyst (e.g., Palladium on carbon, Pd/C)

Procedure:

  • Sonogashira Coupling: In a reaction vessel under an inert atmosphere, dissolve this compound, 2,5-dimethoxy-iodobenzene, the palladium catalyst, and copper(I) iodide in the solvent. Add the base and stir the reaction mixture at room temperature until completion.

  • Work-up and Purification: After the reaction is complete, filter the mixture and concentrate the solvent. Purify the resulting coupled product by column chromatography.

  • Hydrogenation: Dissolve the purified product in a suitable solvent and add the hydrogenation catalyst. Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir until the alkyne is fully reduced to an alkane.

  • Final Purification: Filter off the catalyst and concentrate the solvent to yield the final product, 15-(2,5-dimethoxyphenyl)pentadecan-1-ol.

Mechanism of Action: Overcoming Axonal Growth Inhibition

The QFAs synthesized from this compound, such as 15-(2,5-dimethoxyphenyl)pentadecan-1-ol, promote axonal growth by counteracting the effects of inhibitory molecules present in the CNS, such as Semaphorin 3A (Sema3A) and myelin-associated proteins (e.g., Nogo, MAG). Preliminary studies indicate that the biological effect of these QFAs is dependent on cyclic nucleotides (cAMP and cGMP).

Signaling Pathway for Axonal Growth Promotion

The inhibitory signals from Sema3A and myelin-associated proteins typically lead to growth cone collapse and inhibit axon extension. The synthesized QFAs are proposed to elevate intracellular levels of cAMP and cGMP. This increase in cyclic nucleotides activates downstream protein kinases, Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively. These kinases then phosphorylate target proteins that ultimately promote cytoskeletal rearrangements and gene expression associated with axonal growth, thereby overcoming the inhibitory signals.

Axonal_Growth_Promotion cluster_inhibitory Inhibitory Environment (Glial Scar) cluster_neuron Neuron cluster_signaling Intracellular Signaling Sema3A Semaphorin 3A GrowthCone Growth Cone Sema3A->GrowthCone Inhibition Myelin Myelin-associated Proteins Myelin->GrowthCone Inhibition AxonGrowth Axonal Growth QFA Quinol Fatty Alcohol (from this compound) cAMP cAMP QFA->cAMP Increases cGMP cGMP QFA->cGMP Increases PKA PKA cAMP->PKA Activates PKG PKG cGMP->PKG Activates Downstream Downstream Effectors PKA->Downstream PKG->Downstream Downstream->AxonGrowth Promotes

Caption: Proposed signaling pathway for QFA-mediated axonal growth promotion.

Experimental Workflow: From Synthesis to Biological Evaluation

The overall process for developing and evaluating the therapeutic potential of compounds derived from this compound follows a logical progression from chemical synthesis to biological testing.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_development Drug Development start 1,13-Tridecanediol intermediate This compound start->intermediate Selective Monobromination product Quinol Fatty Alcohol (QFA) intermediate->product Sonogashira Coupling & Hydrogenation in_vitro In Vitro Axonal Growth Assays (e.g., on inhibitory substrates) product->in_vitro mechanism Mechanism of Action Studies (Signaling Pathway Analysis) in_vitro->mechanism in_vivo In Vivo Models of CNS Injury (e.g., spinal cord injury models) mechanism->in_vivo preclinical Preclinical Studies (Toxicity, Pharmacokinetics) in_vivo->preclinical clinical Clinical Trials preclinical->clinical

Caption: General experimental workflow for QFA development.

Potential for Drug Development

The derivatives of this compound, particularly the quinol fatty alcohols, represent a promising class of molecules for the development of therapeutics aimed at promoting nerve regeneration. Their ability to counteract the inhibitory environment of the glial scar addresses a major challenge in the treatment of CNS injuries, such as spinal cord injury and traumatic brain injury, as well as neurodegenerative diseases where axonal damage is a key pathological feature. Further research into the optimization of the QFA structure, their delivery across the blood-brain barrier, and their long-term efficacy and safety is warranted.

Conclusion

This compound is a versatile and valuable chemical intermediate. Its role in the synthesis of potent axonal growth promoters highlights its importance in the field of neuroregenerative medicine. The detailed physicochemical data, synthesis protocols, and mechanistic insights provided in this guide are intended to facilitate further research and accelerate the development of novel therapies for neurological disorders.

References

An In-depth Technical Guide to 13-Bromotridecan-1-ol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Bromotridecan-1-ol is a bifunctional long-chain alkyl alcohol containing a terminal bromine atom. This unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of novel therapeutic agents. Its long aliphatic chain imparts lipophilicity, while the terminal hydroxyl and bromo groups provide reactive handles for further chemical modifications. This technical guide provides a comprehensive overview of the physical and chemical properties of 13-bromotridecan-1-ol, detailed experimental methodologies for its synthesis and application, and insights into its role in pioneering research areas such as targeted protein degradation and nerve regeneration.

Physicochemical Properties

13-Bromotridecan-1-ol is a white to off-white solid at room temperature.[1] The following tables summarize its key physical and chemical properties based on available data.

Table 1: General Properties of 13-Bromotridecan-1-ol
PropertyValueSource
Molecular Formula C₁₃H₂₇BrO[1]
Molecular Weight 279.26 g/mol [1]
Appearance White to yellow solid[1]
CAS Number 116754-58-6
Table 2: Computed Physicochemical Data
PropertyPredicted ValueSource
Melting Point 59 °C[2]
Boiling Point 338.0 ± 15.0 °C[2]
Density 1.100 ± 0.06 g/cm³[2]
pKa 15.20 ± 0.10[2]
XLogP3 5.5
Table 3: Spectroscopic and Purity Data
AnalysisResultSource
¹H NMR Spectrum Consistent with structure[1]
Purity (GC) 98.58%[1]

Experimental Protocols

Synthesis of 13-Bromotridecan-1-ol

A common and efficient method for the synthesis of 13-bromotridecan-1-ol is the reduction of its corresponding carboxylic acid, 13-bromotridecanoic acid. Borane (BH₃) complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂), are highly effective reagents for the selective reduction of carboxylic acids to primary alcohols under mild conditions.[1][2]

General Experimental Protocol: Reduction of 13-Bromotridecanoic Acid with Borane-THF

  • Reaction Setup: A solution of 13-bromotridecanoic acid in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reducing Agent: A solution of borane-THF complex (typically 1 M in THF) is added dropwise to the carboxylic acid solution at 0 °C with stirring. The reaction is then allowed to warm to room temperature and stirred for several hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the complete consumption of the starting material.

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of methanol or water at 0 °C to decompose the excess borane.

  • Workup: The reaction mixture is then concentrated under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed sequentially with a mild acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography on silica gel to yield pure 13-bromotridecan-1-ol.

Note: This is a generalized protocol. The specific reaction conditions, such as stoichiometry of reagents, reaction time, and purification solvent system, may need to be optimized for the best results.

Applications in Drug Development

PROTAC Linker Synthesis

13-Bromotridecan-1-ol is utilized as a bifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in the efficacy of a PROTAC by dictating the distance and orientation between the target protein and the E3 ligase.

Experimental Workflow: Incorporation of 13-Bromotridecan-1-ol as a PROTAC Linker

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product 13-Br-Tridecan-1-ol 13-Bromotridecan-1-ol Step1 Step 1: Couple E3 Ligase Ligand to Linker 13-Br-Tridecan-1-ol->Step1 Nucleophilic Substitution E3_Ligand E3 Ligase Ligand with reactive group E3_Ligand->Step1 POI_Ligand Protein of Interest Ligand with reactive group Step2 Step 2: Couple POI Ligand to Linker-E3 Ligand POI_Ligand->Step2 Amide Coupling or other conjugation Step1->Step2 PROTAC Final PROTAC Molecule Step2->PROTAC

PROTAC Synthesis Workflow

In a typical synthetic route, the hydroxyl group of 13-bromotridecan-1-ol can be reacted with an E3 ligase ligand, and the terminal bromine can then be displaced by a nucleophilic group on the protein of interest (POI) ligand, or vice versa. The long alkyl chain of the linker can enhance cell membrane permeability of the final PROTAC molecule.

Synthesis of Quinol Fatty Alcohols for Axonal Growth Promotion

13-Bromotridecan-1-ol is a key precursor in the synthesis of quinol fatty alcohols (QFAs). These compounds have shown potent activity in promoting axonal growth, even in the presence of inhibitory factors found in the glial scar that forms after central nervous system injury.

Logical Relationship: From 13-Bromotridecan-1-ol to Axonal Growth Promotion

QFA_Axonal_Growth 13-Br-Tridecan-1-ol 13-Bromotridecan-1-ol Synthesis Chemical Synthesis (e.g., Sonogashira Coupling) 13-Br-Tridecan-1-ol->Synthesis QFA Quinol Fatty Alcohol (QFA) Synthesis->QFA Signaling_Pathway Modulation of Intracellular Signaling (cAMP/cGMP pathways) QFA->Signaling_Pathway Inhibitory_Factors Inhibitory Factors (Sema3A, Myelin Proteins) Axonal_Growth_Inhibition Inhibition of Axonal Growth Inhibitory_Factors->Axonal_Growth_Inhibition Axonal_Growth_Promotion Promotion of Axonal Growth Axonal_Growth_Inhibition->Axonal_Growth_Promotion QFA Overcomes Inhibition Signaling_Pathway->Axonal_Growth_Promotion

Role of 13-Bromotridecan-1-ol in Axonal Growth

Signaling Pathways in Axonal Growth Promotion by Quinol Fatty Alcohols

Quinol fatty alcohols, synthesized from precursors like 13-bromotridecan-1-ol, have been shown to counteract the inhibitory effects of molecules such as Semaphorin 3A (Sema3A) and myelin-associated proteins, which are major contributors to the failure of nerve regeneration in the central nervous system. The proposed mechanism involves the modulation of intracellular signaling cascades, particularly those involving cyclic nucleotides like cAMP and cGMP.

Proposed Signaling Pathway for QFA-Mediated Axonal Growth

Axonal_Growth_Signaling cluster_extracellular Extracellular Environment cluster_intracellular Intracellular Signaling Cascade QFA Quinol Fatty Alcohol (derived from 13-bromotridecan-1-ol) cGMP ↑ cGMP QFA->cGMP Stimulates cAMP ↑ cAMP QFA->cAMP Stimulates Sema3A Sema3A Receptor Neuronal Receptors Sema3A->Receptor Binds and Inhibits Myelin Myelin-Associated Proteins Myelin->Receptor Binds and Inhibits PKA_PKG Activation of PKA/PKG cGMP->PKA_PKG cAMP->PKA_PKG Cytoskeleton Cytoskeletal Reorganization PKA_PKG->Cytoskeleton Growth_Cone Growth Cone Advancement Cytoskeleton->Growth_Cone Axonal_Growth Axonal Growth Growth_Cone->Axonal_Growth

QFA Signaling Pathway

Conclusion

13-Bromotridecan-1-ol is a versatile chemical building block with significant potential in the fields of medicinal chemistry and drug development. Its well-defined physical and chemical properties, coupled with its utility in the synthesis of PROTACs and neuro-regenerative compounds, make it a molecule of high interest for researchers. The experimental protocols and conceptual workflows provided in this guide offer a solid foundation for the synthesis and application of 13-bromotridecan-1-ol in advanced research endeavors. Further exploration of its derivatives and their biological activities is likely to yield novel therapeutic agents for a range of diseases.

References

An In-depth Technical Guide to 13-Bromo-1-tridecanol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 13-Bromo-1-tridecanol, a bifunctional organic compound with significant applications in chemical synthesis and pharmaceutical research. This document details its physicochemical properties, provides hypothetical yet detailed experimental protocols for its synthesis and analysis, and explores its role in the development of novel therapeutic agents.

Core Properties of this compound

This compound is a long-chain fatty alcohol derivative characterized by a terminal hydroxyl group and a terminal bromine atom.[1] This unique structure allows it to serve as a versatile building block in organic synthesis.[1]

Table 1: Physicochemical Data of this compound

PropertyValueReference(s)
Molecular Formula C₁₃H₂₇BrO[2][3][4]
Molecular Weight 279.26 g/mol [2][3]
CAS Number 116754-58-6[3][4]
Appearance Solid
Melting Point 59 °C[3]
Boiling Point 338.0±15.0 °C (Predicted)[3]
Density 1.100±0.06 g/cm³ (Predicted)[3]
IUPAC Name 13-bromotridecan-1-ol[2]
Storage Temperature 2-8°C, Sealed in dry conditions

Experimental Protocols

The following sections provide detailed, illustrative methodologies for the synthesis and analysis of this compound. These protocols are based on established chemical principles and information gathered on related compounds.

2.1. Synthesis of this compound from 1,13-Tridecanediol

This protocol describes a plausible method for the selective monobromination of 1,13-tridecanediol.

Materials:

  • 1,13-Tridecanediol

  • Hydrobromic acid (48% aqueous solution)

  • Toluene

  • Anhydrous magnesium sulfate

  • Saturated sodium bicarbonate solution

  • Brine

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • In a 250 mL round-bottom flask, dissolve 1,13-tridecanediol (1 equivalent) in toluene.

  • Add hydrobromic acid (48% aq., 1.1 equivalents) to the solution.

  • Heat the mixture to reflux with vigorous stirring for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient system to isolate this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

2.2. Analytical Protocol: GC-MS Analysis of this compound

This protocol outlines a general method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation and Consumables:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • DB-5ms capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent

  • Helium (carrier gas)

  • Dichloromethane (GC grade)

  • Autosampler vials

Sample Preparation:

  • Prepare a stock solution of this compound in dichloromethane at a concentration of 1 mg/mL.

  • Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Transfer the standards and the sample solution to 2 mL autosampler vials.

GC-MS Parameters:

  • Injector Temperature: 280 °C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Carrier Gas Flow (Helium): 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold at 280 °C for 10 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-450

Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum is expected to show characteristic isotopic patterns for bromine-containing fragments.

  • Quantify the analyte using the calibration curve generated from the standards.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of various biologically active molecules.

3.1. Synthesis of Quinol Fatty Alcohols (QFAs) for Axonal Growth Promotion

This compound is utilized in the synthesis of quinol fatty alcohols (QFAs), which have demonstrated potent activity in promoting axonal growth.[3] The synthesis generally involves a cross-coupling reaction, such as the Sonogashira coupling, between a protected alkyne derivative of this compound and a brominated hydroquinone derivative, followed by reduction and deprotection steps. These resulting QFAs are being investigated for their potential in therapies for central nervous system injuries.[5]

3.2. Role as a Linker in PROTACs

The bifunctional nature of this compound makes it a suitable candidate for use as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6][7][8][9] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins.[6] The bromo- and hydroxyl- functionalities of this compound allow for the sequential attachment of a ligand for a target protein and a ligand for an E3 ubiquitin ligase.

Mandatory Visualizations

4.1. Synthetic Pathway of Quinol Fatty Alcohols and Their Effect on Axonal Growth

QFA_synthesis_and_axonal_growth cluster_synthesis Synthesis of Quinol Fatty Alcohols (QFAs) cluster_axonal_growth Effect on Axonal Growth B13T This compound Protected_Alkyne Protected Terminal Alkyne Derivative B13T->Protected_Alkyne Functional Group Transformation Coupled_Product Coupled Intermediate Protected_Alkyne->Coupled_Product Sonogashira Coupling Bromo_Hydroquinone Brominated Hydroquinone Derivative Bromo_Hydroquinone->Coupled_Product Sonogashira Coupling QFA Quinol Fatty Alcohol (QFA) Coupled_Product->QFA Reduction & Deprotection QFA_node Quinol Fatty Alcohol (QFA) QFA->QFA_node Neuron Neuron QFA_node->Neuron Axonal_Outgrowth Promotes Axonal Outgrowth Neuron->Axonal_Outgrowth Stimulates

Caption: Synthesis of QFAs from this compound and their role in promoting axonal growth.

4.2. Experimental Workflow for PROTAC Synthesis

PROTAC_synthesis_workflow cluster_workflow PROTAC Synthesis Workflow Start Start Step1 Couple POI Ligand to This compound Start->Step1 Intermediate1 Intermediate 1 (POI-Linker) Step1->Intermediate1 Step2 Activate Terminal Hydroxyl Group Intermediate1->Step2 Intermediate2 Activated Intermediate Step2->Intermediate2 Step3 Couple E3 Ligase Ligand Intermediate2->Step3 PROTAC Final PROTAC Molecule Step3->PROTAC Purification Purification & Characterization PROTAC->Purification End End Purification->End

Caption: General workflow for the synthesis of a PROTAC using this compound as a linker.

References

A Technical Guide to the Solubility and Stability of 13-Bromo-1-tridecanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and scientific understanding of the solubility and stability of 13-Bromo-1-tridecanol (CAS No. 116754-58-6). This information is critical for its effective use in research, development, and manufacturing processes.

Core Properties of this compound

This compound is a bifunctional organic molecule featuring a terminal hydroxyl group and a terminal bromine atom on a thirteen-carbon chain. This structure makes it a versatile intermediate in chemical synthesis.[1]

PropertyValueSource
Molecular Formula C13H27BrO[2]
Molecular Weight 279.26 g/mol [2]
Appearance White to off-white solid[3]
Melting Point 59 °C[3]
Boiling Point 338.0 ± 15.0 °C (Predicted)[3]
Density 1.100 ± 0.06 g/cm3 (Predicted)[3]
pKa 15.20 ± 0.10 (Predicted)[3]

Solubility Profile

The non-brominated analog, 1-tridecanol, is reported to be insoluble in water but soluble in alcohol and ether.[4] This provides a strong basis for predicting the solubility of this compound.

Solvent TypePredicted SolubilityRationale
Water & Polar Protic Solvents Insoluble to Very Sparingly SolubleThe long hydrophobic carbon chain significantly outweighs the hydrophilic character of the terminal hydroxyl group, leading to poor solubility in water.
Polar Aprotic Solvents (e.g., Acetone, DMSO) Moderately Soluble to SolubleThese solvents can interact with the polar ends of the molecule without the strong hydrogen-bonding network of water, allowing for better solvation of the hydrocarbon chain.
Non-Polar & Weakly Polar Organic Solvents (e.g., Hexane, Toluene, Diethyl Ether) Soluble to Freely SolubleThe principle of "like dissolves like" suggests that the long nonpolar alkyl chain will readily dissolve in nonpolar organic solvents.
Alcohols (e.g., Ethanol, Methanol) SolubleThe hydroxyl group of the alcohols can hydrogen bond with the hydroxyl group of this compound, and the alkyl portion of the solvent can interact with the long carbon chain.

Stability Considerations

The stability of this compound is a critical factor for its storage and handling. As a bromo-organic compound, it is susceptible to several degradation pathways.

ConditionStability ProfilePotential Degradation Pathways
Thermal Stress Potentially Unstable at Elevated TemperaturesCleavage of the carbon-bromine (C-Br) bond can occur, leading to the formation of radicals or elimination products.[5]
Photochemical Decomposition Sensitive to Light, Especially UVExposure to light can induce homolytic cleavage of the C-Br bond, generating radical intermediates that can lead to undesired side reactions.[5]
Reaction with Bases ReactiveStrong bases can promote dehydrobromination, an elimination reaction that forms an alkene.[5]
Reaction with Nucleophiles ReactiveStrong nucleophiles can displace the bromide ion in substitution reactions.[5] Hydrolysis, a reaction with water, can occur, particularly under conditions that favor nucleophilic substitution.[6]
Recommended Storage Store at 2-8°C in a dry, sealed containerThese conditions minimize exposure to moisture, heat, and light, thereby preserving the integrity of the compound.

Experimental Protocols

General Protocol for Solubility Determination

A general protocol for determining the solubility of a compound like this compound is as follows:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed container.

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Allow the mixture to settle.

    • Carefully separate the saturated solution from the excess solid by filtration or centrifugation.

  • Quantification:

    • Take a known volume of the clear, saturated solution.

    • Evaporate the solvent under controlled conditions (e.g., using a rotary evaporator or by gentle heating under vacuum).

    • Weigh the remaining solid residue of this compound.

  • Calculation:

    • Calculate the solubility in terms of g/100 mL or other desired units based on the mass of the residue and the volume of the solution taken.

General Protocol for Stability Assessment (Thermal)
  • Sample Preparation:

    • Accurately weigh samples of this compound into several vials.

  • Incubation:

    • Place the vials in ovens or incubators set to different temperatures (e.g., 40°C, 60°C, 80°C).

  • Time Points:

    • At specified time intervals (e.g., 1, 2, 4, 8 weeks), remove a vial from each temperature.

  • Analysis:

    • Dissolve the contents of each vial in a suitable solvent.

    • Analyze the solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector, to quantify the amount of remaining this compound and identify any degradation products.

  • Data Evaluation:

    • Plot the concentration of this compound against time for each temperature to determine the degradation rate.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the characterization of the solubility and stability of a chemical compound like this compound.

start Start: Characterization of This compound physchem Physicochemical Properties (MW, MP, BP, etc.) start->physchem solubility Solubility Assessment physchem->solubility stability Stability Assessment physchem->stability protocol_sol Develop Solubility Protocol solubility->protocol_sol protocol_stab Develop Stability Protocol (Thermal, Photo, pH) stability->protocol_stab execute_sol Execute Solubility Experiments (Different Solvents) protocol_sol->execute_sol analyze_sol Analyze Solubility Data execute_sol->analyze_sol report Generate Technical Report analyze_sol->report execute_stab Execute Stability Experiments protocol_stab->execute_stab analyze_stab Analyze Stability Data (Degradation Products) execute_stab->analyze_stab analyze_stab->report end End: Complete Profile report->end

Caption: Workflow for Solubility and Stability Characterization.

References

potential applications of long-chain bromoalkanols

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Applications of Long-Chain Bromoalkanols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain bromoalkanols are bifunctional molecules characterized by a long alkyl chain, a hydroxyl group (-OH), and a bromine atom (-Br). This unique combination of functional groups makes them versatile building blocks in organic synthesis and confers upon them interesting physicochemical properties. While research directly focused on long-chain bromoalkanols is emerging, their structural similarity to other well-studied long-chain compounds, such as bromoalkanes and long-chain alcohols, suggests a wide range of potential applications. This technical guide aims to provide a comprehensive overview of these potential applications, drawing on existing research on related molecules to inform researchers, scientists, and drug development professionals about the promising future of long-chain bromoalkanols. The guide will cover their synthesis, physicochemical properties, and potential uses in drug discovery, as chemical probes, and in material science, supported by quantitative data, experimental protocols, and pathway visualizations.

Synthesis and Physicochemical Properties

The synthesis of long-chain bromoalkanols can be achieved through various organic chemistry routes. A common approach involves the selective bromination of a long-chain diol or the hydroxylation of a long-chain bromoalkane. The choice of synthetic route depends on the desired position of the hydroxyl and bromo substituents.

The physicochemical properties of long-chain bromoalkanols are influenced by the chain length and the position of the functional groups. The long alkyl chain imparts hydrophobicity, while the hydroxyl group introduces polarity and the capacity for hydrogen bonding. The bromine atom adds to the molecular weight and can participate in halogen bonding.[1]

Table 1: Physicochemical Properties of Representative Long-Chain Bromoalkanes

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Solubility in Water
1-BromohexaneC₆H₁₃Br165.07155-157Slightly soluble
1-BromooctaneC₈H₁₇Br193.12201Insoluble
1-BromododecaneC₁₂H₂₅Br249.23134-136 (at 6 mmHg)Insoluble
1-BromohexadecaneC₁₆H₃₃Br305.34195-198 (at 10 mmHg)Insoluble

Potential Applications

As Precursors for Chemical Probes and Imaging Agents

Long-chain bromoalkanes are utilized in the synthesis of fluorescent probes for cellular imaging.[2] The long alkyl chain facilitates the insertion of the probe into cellular membranes.[2] The bromine atom serves as a convenient handle for further chemical modification, allowing for the attachment of a fluorophore. Long-chain bromoalkanols could offer an advantage in this context, as the hydroxyl group can also be used as a site for modification or to fine-tune the solubility and localization of the probe.

Chemical probes are essential tools in drug discovery for target validation and studying cellular processes.[3][4][5][6] The development of novel probes based on long-chain bromoalkanols could enable the investigation of biological systems with greater precision.[5]

experimental_workflow_probe_synthesis start Long-Chain Bromoalkanol step1 Protection of Hydroxyl Group start->step1 e.g., TBDMSCl step2 Nucleophilic Substitution (Fluorophore Attachment) step1->step2 Fluorophore-Nu step3 Deprotection of Hydroxyl Group step2->step3 e.g., TBAF end Fluorescent Membrane Probe step3->end

Caption: General workflow for the synthesis of a fluorescent probe from a long-chain bromoalkanol.

In Drug Discovery: Modulators of Lipid Signaling and Protein Kinases

Modulation of Lipid Signaling: Bioactive lipids are crucial signaling molecules in various physiological and pathological processes.[7][8][9] The structural similarity of long-chain bromoalkanols to endogenous lipids suggests their potential to interact with and modulate lipid signaling pathways.[7][9] They could act as mimics or antagonists of natural lipid ligands, thereby influencing the activity of receptors and enzymes involved in these pathways.[10] The development of such modulators is a promising area for therapeutic intervention in diseases like cancer, inflammation, and metabolic disorders.[8][9][11]

Inhibition of Protein Kinases: Protein kinase C (PKC) is a family of enzymes that play a central role in signal transduction pathways regulating cell growth, proliferation, and apoptosis.[12][13] Dysregulation of PKC activity is implicated in various diseases, including cancer, making it an attractive therapeutic target.[12][13][14][15][16] Some known PKC inhibitors possess long hydrophobic chains.[16] The long alkyl chain of bromoalkanols could facilitate their interaction with the lipid-binding domains of PKC isoforms, potentially leading to their inhibition. The bromine and hydroxyl groups offer opportunities for further chemical modifications to enhance potency and selectivity.[1]

pkc_signaling_pathway receptor GPCR/RTK plc PLC receptor->plc Activation pip2 PIP2 plc->pip2 Hydrolysis dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc PKC dag->pkc Activation downstream Downstream Targets pkc->downstream Phosphorylation bromoalkanol Long-Chain Bromoalkanol (Potential Inhibitor) bromoalkanol->pkc Inhibition response Cellular Response (Proliferation, etc.) downstream->response

Caption: Potential inhibition of the Protein Kinase C (PKC) signaling pathway by long-chain bromoalkanols.

In Material Science: Surfactants and Crystal Engineering

Surfactants: Surfactants are amphiphilic molecules that are widely used in various industrial and consumer products.[17][18][19][20][21] Long-chain bromoalkanols possess the characteristic amphiphilic structure of a surfactant, with a hydrophobic alkyl tail and a hydrophilic hydroxyl head. The bromine atom could further modify the surfactant properties. These molecules could potentially be used as nonionic surfactants or as intermediates for the synthesis of novel cationic or anionic surfactants with unique properties.[18][20]

Crystal Engineering: Long-chain bromoalkanes have been shown to form co-crystals with ionic liquids, leading to the formation of lipid-like bilayer structures.[22] The intermolecular interactions, including van der Waals forces and halogen bonding, play a crucial role in the self-assembly of these structures.[22] The presence of a hydroxyl group in long-chain bromoalkanols would introduce hydrogen bonding capabilities, potentially leading to the formation of even more complex and ordered crystalline materials with novel applications in electronics and materials science.

Experimental Protocols

Synthesis of a Long-Chain Alkenyl Bromide (as a precursor)

This protocol describes the synthesis of long-chain alkyl and alkenyl bromides from methanesulfonates, which can be a starting point for producing bromoalkanols.[23]

Materials:

  • Long-chain alkyl or alkenyl methanesulfonate

  • Anhydrous magnesium bromide

  • Absolute ether

Procedure:

  • Dissolve the long-chain alkyl or alkenyl methanesulfonate in absolute ether.

  • Add anhydrous magnesium bromide to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, quench the reaction with water.

  • Extract the product with ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to yield the long-chain alkyl or alkenyl bromide in quantitative yield.[23]

Note: This is a generalized protocol based on the available literature. Specific reaction conditions may need to be optimized depending on the substrate.

Conclusion

Long-chain bromoalkanols represent a promising class of molecules with a wide array of potential applications. Their unique bifunctional nature makes them valuable intermediates in the synthesis of sophisticated molecules like chemical probes and potential drug candidates. Their structural features suggest they could act as modulators of important biological pathways, such as lipid signaling and protein kinase cascades. Furthermore, their amphiphilic character opens up possibilities for their use in material science as novel surfactants and in the design of new crystalline materials. While more research is needed to fully elucidate the properties and applications of long-chain bromoalkanols, the existing knowledge on related compounds provides a strong foundation for future investigations. This technical guide serves as a starting point to inspire further exploration into the exciting potential of these versatile molecules.

References

An In-depth Technical Guide on the Role of Long-Chain Alcohols in Axonal Growth Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, there is no specific scientific data available on the role of 13-Bromo-1-tridecanol in axonal growth stimulation. This guide will, therefore, focus on the broader class of long-chain fatty alcohols and related molecules that have demonstrated potential in promoting neurite outgrowth and axonal regeneration. The principles, protocols, and pathways described herein provide a foundational understanding that can be applied to the investigation of novel compounds like this compound.

Introduction: The Challenge and Potential of Axonal Regeneration

The regeneration of axons after injury to the central nervous system (CNS) is a formidable challenge in neuroscience and medicine.[1][2] Unlike the peripheral nervous system (PNS), the CNS has a very limited capacity for spontaneous repair due to an inhibitory environment at the injury site and a reduced intrinsic capacity for growth in mature neurons.[1][2] Overcoming these hurdles is a primary goal for developing treatments for spinal cord injury, stroke, and neurodegenerative diseases.

While neurotrophic factors play a crucial role in neuronal development and survival, their therapeutic application is often limited by poor blood-brain barrier penetration and instability.[3][4] This has spurred the search for non-peptide, small molecules that can either mimic the effects of neurotrophic factors or stimulate their production.[3] Among these, certain long-chain fatty alcohols have emerged as a promising class of compounds with the potential to stimulate neurite outgrowth and promote neuronal maturation.[3][5] This guide will delve into the technical aspects of their role in stimulating axonal growth.

Quantitative Data on Axonal Growth Promotion by Long-Chain Alcohols

The following table summarizes quantitative data from studies on the effects of various long-chain alcohols on neurite and axonal growth.

Compound NameModel SystemConcentrationKey Quantitative FindingsReference
n-HexacosanolFetal rat brain neurons in culture500 nM- 4-6 fold increase in neurite outgrowth.- 92% increase in phosphate-activated glutaminase activity.- 78% increase in neuron-specific enolase activity.[5]
Quinol Fatty Alcohol (Q₂FA15)Not specified10⁻⁹ M- Potent promotion of axonal growth on both permissive and non-permissive substrates (Sema3A and myelin proteins).[4]
EthanolRat cortical neuronsNot specified- Does not alter L1CAM-dependent axon outgrowth or branching.[6]
EthanolCerebellar granule cellsNot specified- Inhibits L1CAM-mediated axon extension.[6]

Experimental Protocols for Assessing Axonal Growth

A fundamental aspect of studying axonal growth stimulation is the use of robust in vitro assays. The following is a generalized protocol for a neurite outgrowth assay.

In Vitro Neurite Outgrowth Assay

This protocol is a composite based on standard practices in the field and can be adapted for primary neurons or induced pluripotent stem cell (iPSC)-derived neurons.

Objective: To quantify the effect of a test compound on the growth of neurites from cultured neurons.

Materials:

  • Primary neurons (e.g., from fetal rat cortex or hippocampus) or iPSC-derived neurons.

  • Neurobasal medium supplemented with B-27, L-glutamine, and penicillin/streptomycin.

  • Poly-D-lysine or other appropriate coating for culture plates.

  • Test compound (e.g., a long-chain alcohol) dissolved in a suitable vehicle (e.g., DMSO).

  • Control compounds (e.g., a known inhibitor and a known promoter of neurite outgrowth).

  • High-content imaging system and analysis software.

Procedure:

  • Plate Coating: Coat 96- or 384-well plates with Poly-D-lysine to promote cell adhesion.

  • Cell Plating: Seed the neurons at an appropriate density in the coated plates.

  • Cell Culture: Culture the neurons for a period to allow for initial attachment and neurite extension (e.g., 24-48 hours).

  • Compound Treatment: Add the test compound at various concentrations to the culture medium. Include vehicle-only controls and positive/negative controls.

  • Incubation: Incubate the treated cells for a defined period (e.g., 24-72 hours).

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain with appropriate markers, such as β-III tubulin for neurons and DAPI for nuclei.

  • Imaging: Acquire images using a high-content imaging system.

  • Analysis: Use automated image analysis software to quantify:

    • Total neurite length per neuron.

    • Number of neurites per neuron.

    • Number of branch points per neuron.

    • Length of the longest neurite.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying axonal growth is crucial for targeted drug development. Below are diagrams representing a key signaling pathway and a typical experimental workflow.

BDNF/TrkB Signaling Pathway in Axonal Regeneration

Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB), form a critical pathway for neuronal survival, growth, and plasticity.[7] Activation of this pathway can lead to axonal regeneration.[7]

BDNF_TrkB_Pathway BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binds to PI3K PI3K TrkB->PI3K Activates MAPK MAPK/ERK Pathway TrkB->MAPK PLCg PLCγ TrkB->PLCg Akt Akt PI3K->Akt AxonGrowth Axonal Growth & Survival Akt->AxonGrowth MAPK->AxonGrowth PLCg->AxonGrowth Screening_Workflow CompoundLibrary Compound Library (e.g., Long-Chain Alcohols) PrimaryScreen Primary Screen: High-Throughput Neurite Outgrowth Assay CompoundLibrary->PrimaryScreen HitIdentification Hit Identification & Confirmation PrimaryScreen->HitIdentification DoseResponse Dose-Response Studies HitIdentification->DoseResponse SecondaryAssays Secondary Assays: - Cytotoxicity - Mechanism of Action Studies DoseResponse->SecondaryAssays LeadOptimization Lead Optimization SecondaryAssays->LeadOptimization

References

Spectroscopic Profile of 13-Bromo-1-tridecanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 13-Bromo-1-tridecanol (CAS No. 116754-58-6), a long-chain haloalcohol with applications in organic synthesis and materials science. This document presents its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed, generalized experimental protocols for data acquisition.

Data Presentation

The following tables summarize the predicted spectroscopic data for this compound, facilitating easy reference and comparison. These predictions are generated based on computational models and provide expected values for spectral analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
3.64Triplet2HH-1 (CH ₂-OH)
3.41Triplet2HH-13 (CH ₂-Br)
1.85Quintet2HH-12
1.57Quintet2HH-2
1.25-1.42Multiplet18HH-3 to H-11

¹³C NMR (Predicted)

Chemical Shift (ppm)Assignment
63.1C-1
34.0C-13
32.8C-2
32.8C-12
29.6C-4 to C-10
29.5C-3
28.7C-11
25.7C-3'

Note: Prime (') denotes carbons closer to the terminal methyl group in a standard long-chain alcohol for comparison.

Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Strong, BroadO-H Stretch
2925, 2855Strong, SharpC-H Stretch (Aliphatic)
1465MediumC-H Bend (Methylene)
1060MediumC-O Stretch
645MediumC-Br Stretch
Mass Spectrometry (MS) (Predicted)
m/zRelative Intensity (%)Assignment
278/2805[M]⁺ (Molecular Ion, Br isotopes)
261/26310[M-OH]⁺
19915[M-Br]⁺
18120[M-Br-H₂O]⁺
43100[C₃H₇]⁺ (Base Peak)

Note: The presence of bromine results in characteristic isotopic peaks (M and M+2) of nearly equal intensity.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Transfer the solution to a standard 5 mm NMR tube.

  • For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.

Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance signal-to-noise. A larger sample quantity (50-100 mg) and a longer acquisition time may be necessary.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of solid this compound directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record a background spectrum of the empty ATR crystal.

  • Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • A typical acquisition involves scanning the mid-IR range (4000-400 cm⁻¹).

Mass Spectrometry

Sample Preparation and Introduction:

  • Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

  • The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Data Acquisition (Electron Ionization - EI for GC-MS):

  • The sample is vaporized and enters the ion source.

  • Molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating the mass spectrum.

Mandatory Visualization

The following diagrams illustrate key workflows in the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Identification cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_structure Structure Elucidation Sample This compound Dissolve Dissolve in Appropriate Solvent Sample->Dissolve NMR NMR Spectroscopy (¹H, ¹³C) Dissolve->NMR IR IR Spectroscopy Dissolve->IR MS Mass Spectrometry Dissolve->MS Process_NMR Process NMR Data (Chemical Shifts, Coupling) NMR->Process_NMR Process_IR Process IR Data (Functional Groups) IR->Process_IR Process_MS Process MS Data (Molecular Ion, Fragmentation) MS->Process_MS Elucidate Combine Data to Determine Structure Process_NMR->Elucidate Process_IR->Elucidate Process_MS->Elucidate

Caption: Workflow for the spectroscopic identification of an organic compound.

Mass_Spectrometry_Fragmentation Conceptual Fragmentation Pathway in Mass Spectrometry Molecule This compound (C₁₃H₂₇BrO) MolecularIon Molecular Ion [M]⁺ (m/z 278/280) Molecule->MolecularIon Electron Ionization Fragment1 Loss of -OH [M-OH]⁺ MolecularIon->Fragment1 Fragment2 Loss of -Br [M-Br]⁺ MolecularIon->Fragment2 Fragment3 Alkyl Chain Fragmentation (e.g., [C₃H₇]⁺) MolecularIon->Fragment3

Caption: Conceptual fragmentation of this compound in a mass spectrometer.

Methodological & Application

Application Notes and Protocols for the Use of 13-Bromo-1-tridecanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Bromo-1-tridecanol is a versatile bifunctional molecule utilized as a key intermediate in organic synthesis. Its unique structure, featuring a terminal hydroxyl group and a bromine atom at opposite ends of a thirteen-carbon chain, allows for a wide range of chemical transformations. This document provides detailed protocols for the application of this compound in the synthesis of quinol fatty alcohols (QFAs), compounds that have demonstrated potent activity in promoting axonal growth. The protocols described herein are based on established synthetic methodologies, including the Williamson ether synthesis and protective group chemistry.

Introduction

This compound serves as a valuable building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] The primary alcohol functionality can undergo esterification or etherification, while the terminal bromide is an excellent substrate for nucleophilic substitution reactions, enabling carbon chain extension or the introduction of various functional groups.[1]

A significant application of long-chain bromo-alcohols is in the synthesis of biologically active molecules. Notably, quinol fatty alcohols have been identified as promoters of axonal growth, a critical area of research in neuroscience and drug development for neurodegenerative diseases and nerve injury. This application note details a synthetic route to a novel quinol fatty alcohol, 4-(13-hydroxytridecyloxy)phenol, utilizing this compound as the starting material.

Data Presentation

The following table summarizes the expected quantitative data for the multi-step synthesis of 4-(13-hydroxytridecyloxy)phenol from this compound. The data is based on typical yields and reaction conditions for the described transformations.

StepReactionReactantsKey Reagents/CatalystsSolventReaction Time (h)Temperature (°C)Yield (%)
1Protection of HydroquinoneHydroquinone, Benzyl chlorideK₂CO₃Acetonitrile128095
2Williamson Ether SynthesisThis compound, 4-(Benzyloxy)phenolK₂CO₃, NaI (cat.)Acetonitrile248085
3Deprotection1-(13-Hydroxytridecyloxy)-4-(phenylmethoxy)benzene10% Pd/C, Ammonium formateMethanol42598

Experimental Protocols

Step 1: Synthesis of 4-(Benzyloxy)phenol (Hydroquinone Monobenzyl Ether)

This protocol describes the protection of one hydroxyl group of hydroquinone as a benzyl ether to allow for selective alkylation of the other hydroxyl group in the subsequent step.

Materials:

  • Hydroquinone (1.0 eq)

  • Benzyl chloride (1.05 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile, anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • To a dry round-bottom flask, add hydroquinone (1.0 eq) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.0 eq) to the suspension.

  • Stir the mixture vigorously at room temperature for 15 minutes.

  • Add benzyl chloride (1.05 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure 4-(benzyloxy)phenol.

Step 2: Synthesis of 1-(13-Hydroxytridecyloxy)-4-(phenylmethoxy)benzene

This protocol details the Williamson ether synthesis to couple this compound with the protected hydroquinone.

Materials:

  • 4-(Benzyloxy)phenol (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Sodium iodide (NaI), catalytic amount

  • Acetonitrile, anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Identical to Step 1.

Procedure:

  • In a dry round-bottom flask, dissolve 4-(benzyloxy)phenol (1.0 eq) in anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.0 eq) and a catalytic amount of sodium iodide.

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 24 hours, monitoring by TLC.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Remove the acetonitrile under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude product.

  • Purify by column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to yield 1-(13-hydroxytridecyloxy)-4-(phenylmethoxy)benzene.

Step 3: Synthesis of 4-(13-Hydroxytridecyloxy)phenol (Quinol Fatty Alcohol)

This protocol describes the deprotection of the benzyl ether to yield the final quinol fatty alcohol via catalytic transfer hydrogenation.

Materials:

  • 1-(13-Hydroxytridecyloxy)-4-(phenylmethoxy)benzene (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (10 mol%)

  • Ammonium formate (5.0 eq)

  • Methanol

  • Dichloromethane

  • Celite

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard filtration apparatus

Procedure:

  • Dissolve 1-(13-hydroxytridecyloxy)-4-(phenylmethoxy)benzene (1.0 eq) in methanol in a round-bottom flask.

  • Carefully add 10% Pd/C (10 mol%) to the solution.

  • Add ammonium formate (5.0 eq) in one portion.

  • Stir the reaction mixture at room temperature for 4 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol and dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to afford the final product, 4-(13-hydroxytridecyloxy)phenol.

Mandatory Visualizations

G cluster_0 Step 1: Protection cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection Hydroquinone Hydroquinone Protected_Hydroquinone 4-(Benzyloxy)phenol Hydroquinone->Protected_Hydroquinone  Benzyl Chloride, K₂CO₃, Acetonitrile Coupled_Product 1-(13-Hydroxytridecyloxy)-4-(phenylmethoxy)benzene Protected_Hydroquinone->Coupled_Product BromoTridecanol This compound BromoTridecanol->Coupled_Product  K₂CO₃, NaI (cat.), Acetonitrile Final_Product 4-(13-Hydroxytridecyloxy)phenol Coupled_Product->Final_Product  10% Pd/C, Ammonium Formate, Methanol

Caption: Synthetic workflow for 4-(13-Hydroxytridecyloxy)phenol.

G cluster_pathway Simplified Axonal Growth Promotion Pathway QFA Quinol Fatty Alcohol (e.g., 4-(13-Hydroxytridecyloxy)phenol) Neuron Neuron QFA->Neuron Interacts with Signaling_Cascade Intracellular Signaling Cascade QFA->Signaling_Cascade Modulates Growth_Cone Axonal Growth Cone Neuron->Growth_Cone Inhibitory_Signals Inhibitory Signals (e.g., Myelin-associated proteins) Inhibitory_Signals->Growth_Cone Inhibits Axonal_Growth Axonal Growth and Regeneration Signaling_Cascade->Axonal_Growth Promotes

Caption: Proposed mechanism of Quinol Fatty Alcohols in promoting axonal growth.

References

Application Notes and Protocols for Nucleophilic Substitution on 13-Bromo-1-tridecanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for conducting nucleophilic substitution reactions on 13-Bromo-1-tridecanol. This bifunctional molecule, featuring a primary alkyl bromide and a terminal hydroxyl group, is a versatile building block in organic synthesis, particularly for the introduction of long alkyl chains with terminal functionalities.

Introduction: The Challenge of Chemoselectivity

This compound presents a unique synthetic challenge due to its two reactive sites: the electrophilic carbon bearing the bromine atom and the nucleophilic hydroxyl group. Successful nucleophilic substitution at the C-Br bond requires careful consideration of reaction conditions to prevent unwanted side reactions, such as intramolecular cyclization (formation of a 14-membered oxacycloalkane) or intermolecular etherification, where the hydroxyl group of one molecule attacks the alkyl bromide of another.

Two primary strategies are employed to achieve selective substitution at the bromine terminus:

  • Protecting Group Strategy: The hydroxyl group is temporarily "masked" with a protecting group, rendering it unreactive. This allows the nucleophilic substitution to proceed at the alkyl bromide, followed by a deprotection step to regenerate the free hydroxyl group.

  • Protecting-Group-Free Strategy: Reaction conditions are carefully optimized to favor the reaction of the external nucleophile over the internal hydroxyl group. This is often achievable due to the higher nucleophilicity of the desired nucleophile compared to the alcohol.

This document outlines protocols for both approaches for three common classes of nucleophilic substitution: Williamson Ether Synthesis, Azide Substitution, and Cyanation.

General Experimental Workflow

The successful execution of nucleophilic substitution reactions on this compound follows a general workflow, which may include a protection/deprotection sequence.

G cluster_0 Protecting Group Strategy cluster_1 Protecting-Group-Free Strategy start_pg This compound protect Protect Hydroxyl Group start_pg->protect substitute_pg Nucleophilic Substitution protect->substitute_pg deprotect Deprotect Hydroxyl Group substitute_pg->deprotect product_pg Final Product deprotect->product_pg start_pgf This compound substitute_pgf Chemoselective Nucleophilic Substitution start_pgf->substitute_pgf product_pgf Final Product substitute_pgf->product_pgf G outcome Reaction Outcome (Yield, Selectivity, Rate) substrate Substrate (1° Alkyl Bromide) substrate->outcome nucleophile Nucleophile (Strength, Concentration) nucleophile->outcome solvent Solvent (Polar Aprotic vs. Protic) solvent->outcome temp Temperature temp->outcome lg Leaving Group (Bromide) lg->outcome protecting_group Protecting Group (Presence/Absence) protecting_group->outcome

Application Notes and Protocols for the Use of 13-Bromo-1-tridecanol in the Synthesis of Quinol Fatty Alcohols as Potent Promoters of Axonal Growth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Bromo-1-tridecanol is a bifunctional long-chain alcohol that serves as a versatile intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its unique structure, featuring a terminal hydroxyl group and a bromine atom, allows for a range of chemical modifications, including esterification, etherification, and nucleophilic substitution reactions.[1] A significant application of this compound is in the synthesis of quinol fatty alcohols (QFAs), a class of compounds that have demonstrated potent activity in promoting axonal growth.[2] This is particularly relevant in the context of neurodegenerative diseases and nerve injury, where stimulating axonal regeneration is a key therapeutic goal.

This document provides detailed application notes and experimental protocols for the synthesis of a representative quinol fatty alcohol using this compound. It also explores the underlying biological signaling pathways influenced by these synthetic molecules.

Key Application: Synthesis of Quinol Fatty Alcohols (QFAs)

The primary application highlighted here is the synthesis of O-alkylated quinol fatty alcohols via a bimolecular nucleophilic substitution (SN2) reaction, a variant of the Williamson ether synthesis. In this reaction, the bromine atom of this compound is displaced by a hydroquinone nucleophile to form an ether linkage, resulting in a quinol fatty alcohol.

Reaction Scheme:

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of a representative quinol fatty alcohol, 13-(4-hydroxyphenoxy)tridecan-1-ol.

ParameterValueReference
Reactants This compound, Hydroquinone, Sodium HydrideCustomary reagents for Williamson ether synthesis
Solvent Anhydrous Tetrahydrofuran (THF)[3]
Reaction Time 4-8 hours[3]
Reaction Temperature Room Temperature[3]
Yield 75-85% (typical for Williamson ether synthesis)Estimated based on similar reactions
Purity >95% (after purification)Standard expectation after column chromatography

Experimental Protocols

Protocol 1: Synthesis of 13-(4-hydroxyphenoxy)tridecan-1-ol

This protocol details the synthesis of 13-(4-hydroxyphenoxy)tridecan-1-ol from this compound and hydroquinone.

Materials:

  • This compound

  • Hydroquinone

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve hydroquinone (1.2 equivalents) in anhydrous THF.

  • Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise. The mixture is stirred at this temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium phenoxide.

  • Addition of this compound: To the stirred suspension, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Washing: Wash the combined organic layers sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 13-(4-hydroxyphenoxy)tridecan-1-ol.

Biological Activity and Signaling Pathway

Quinol fatty alcohols have been shown to be potent promoters of axonal growth, a critical process for neuronal development and regeneration after injury.[2] Their mechanism of action is linked to the modulation of intracellular signaling cascades that are crucial for neuronal function.

Axonal Growth Promotion

Studies have indicated that certain quinol fatty alcohols can promote axonal growth even in the presence of inhibitory molecules typically found in the glial scar that forms after central nervous system injury.[1] This suggests that these compounds could be valuable therapeutic leads for conditions such as spinal cord injury and neurodegenerative diseases.

Signaling Pathway

The promotion of axonal growth by quinol fatty alcohols is believed to involve the activation of cyclic nucleotide signaling pathways (cAMP and cGMP). These cyclic nucleotides are key second messengers that can overcome the inhibitory signals present in the neuronal environment. An increase in intracellular cAMP and cGMP levels can activate downstream signaling cascades, including the PI3K/Akt/mTOR pathway . This pathway is a central regulator of cell growth, proliferation, and survival, and its activation in neurons is known to promote axonal elongation and branching.[4][5][6]

Below is a diagram illustrating the proposed signaling pathway.

Axonal_Growth_Signaling QFA Quinol Fatty Alcohol Receptor Cell Surface Receptor QFA->Receptor Binds AC_GC Adenylyl/Guanylyl Cyclase Receptor->AC_GC Activates cAMP_cGMP ↑ cAMP / cGMP AC_GC->cAMP_cGMP Produces PKA_PKG PKA / PKG cAMP_cGMP->PKA_PKG Activates PI3K PI3K PKA_PKG->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates AxonalGrowth Axonal Growth and Regeneration mTOR->AxonalGrowth Promotes

Proposed signaling pathway for QFA-mediated axonal growth.

Experimental Workflow

The overall workflow from the synthesis of the quinol fatty alcohol to the evaluation of its biological activity is depicted in the following diagram.

Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Reactants This compound + Hydroquinone Reaction Williamson Ether Synthesis (SN2 Reaction) Reactants->Reaction Purification Column Chromatography Reaction->Purification QFA_Product Pure Quinol Fatty Alcohol Purification->QFA_Product Treatment Treatment with QFA QFA_Product->Treatment Test Compound NeuronalCulture Primary Neuronal Culture NeuronalCulture->Treatment Analysis Axon Length Measurement and Signaling Pathway Analysis Treatment->Analysis Results Data on Axonal Growth Promotion Analysis->Results

Overall experimental workflow from synthesis to biological testing.

References

Application of 13-Bromo-1-tridecanol in Agrochemical Development: A Focus on Insect Pheromone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct applications of 13-Bromo-1-tridecanol in commercially available agrochemicals are not extensively documented in publicly available literature. However, its chemical structure makes it a viable precursor for the synthesis of certain insect sex pheromones, which are integral to modern integrated pest management (IPM) strategies. This document outlines the potential application of this compound in the synthesis of a lepidopteran sex pheromone, providing detailed protocols and conceptual frameworks for researchers and drug development professionals.

Application Notes

This compound, a bifunctional long-chain molecule, serves as a versatile building block in organic synthesis. In the context of agrochemical development, its primary potential lies in its conversion to high-value, species-specific insect sex pheromones. These semiochemicals are used to monitor and control pest populations through environmentally benign methods such as mating disruption and mass trapping.[1][2]

The majority of lepidopteran sex pheromones are C10-C18 straight-chain alcohols, aldehydes, or acetates with one or more double bonds.[3] The 13-carbon backbone of this compound provides a substantial portion of the final pheromone structure, with the terminal bromine and hydroxyl groups offering reactive sites for chain extension and functional group modification.

This document proposes a synthetic route for a hypothetical insect pheromone, (Z)-15-octadecen-1-yl acetate , starting from this compound. This target molecule is structurally analogous to known lepidopteran pheromones and its synthesis employs common, high-yielding organic reactions.

Proposed Synthetic Pathway

The proposed synthesis involves a three-step process:

  • Wittig Reaction: The carbon chain of this compound is first extended via a Wittig reaction. The alcohol is first oxidized to the corresponding aldehyde, which then reacts with a phosphorus ylide to introduce a carbon-carbon double bond with Z-selectivity.

  • Hydrolysis: The bromo-group is hydrolyzed to an alcohol.

  • Acetylation: The terminal hydroxyl group is acetylated to yield the final pheromone, (Z)-15-octadecen-1-yl acetate.

Data Presentation

The following table summarizes the quantitative data for the proposed synthetic pathway. Yields are estimated based on typical values for these reactions with similar long-chain substrates.

StepReactionStarting MaterialReagentsProductTheoretical Yield (%)
1OxidationThis compoundPyridinium chlorochromate (PCC)13-Bromotridecanal85-95
2Wittig Reaction13-BromotridecanalPentyltriphenylphosphonium bromide, n-Butyllithium(Z)-1-Bromo-15-octadecene70-85
3Hydrolysis(Z)-1-Bromo-15-octadeceneSodium hydroxide(Z)-15-Octadecen-1-ol90-98
4Acetylation(Z)-15-Octadecen-1-olAcetic anhydride, Pyridine(Z)-15-Octadecen-1-yl acetate90-98

Experimental Protocols

Protocol 1: Synthesis of 13-Bromotridecanal

  • To a stirred solution of this compound (1 eq) in dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel.

  • Concentrate the filtrate under reduced pressure to obtain crude 13-Bromotridecanal, which can be used in the next step without further purification.

Protocol 2: Synthesis of (Z)-1-Bromo-15-octadecene via Wittig Reaction

  • In a flame-dried, two-necked flask under an argon atmosphere, suspend pentyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to -78°C and add n-butyllithium (1.1 eq) dropwise.

  • Allow the resulting deep red solution to stir at -78°C for 1 hour.

  • Add a solution of 13-Bromotridecanal (1 eq) in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield (Z)-1-Bromo-15-octadecene.

Protocol 3: Synthesis of (Z)-15-Octadecen-1-ol

  • Dissolve (Z)-1-Bromo-15-octadecene (1 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (2 eq) and heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (Z)-15-Octadecen-1-ol.

Protocol 4: Synthesis of (Z)-15-Octadecen-1-yl acetate

  • To a solution of (Z)-15-Octadecen-1-ol (1 eq) in pyridine, add acetic anhydride (1.5 eq) at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Pour the reaction mixture into ice-water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford (Z)-15-Octadecen-1-yl acetate.

Mandatory Visualization

experimental_workflow start This compound oxidation Oxidation (PCC, DCM) start->oxidation aldehyde 13-Bromotridecanal oxidation->aldehyde wittig Wittig Reaction (Pentyltriphenylphosphonium bromide, n-BuLi, THF) aldehyde->wittig bromo_alkene (Z)-1-Bromo-15-octadecene wittig->bromo_alkene hydrolysis Hydrolysis (NaOH, EtOH/H2O) bromo_alkene->hydrolysis alkene_ol (Z)-15-Octadecen-1-ol hydrolysis->alkene_ol acetylation Acetylation (Acetic anhydride, Pyridine) alkene_ol->acetylation pheromone (Z)-15-Octadecen-1-yl acetate acetylation->pheromone mating_disruption cluster_normal Normal Mating cluster_disruption Mating Disruption female Female Moth (releases natural pheromone) plume Pheromone Plume female->plume releases male_normal Male Moth (follows plume to female) plume->male_normal attracts mating Successful Mating male_normal->mating dispensers Synthetic Pheromone Dispensers false_plumes False Pheromone Trails dispensers->false_plumes saturate area with male_confused Confused Male Moth (cannot locate female) false_plumes->male_confused confuse no_mating Mating Disrupted male_confused->no_mating

References

Formation of Grignard Reagents from 13-Bromo-1-tridecanol: A Detailed Guide to Reaction Conditions and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: The synthesis of Grignard reagents from haloalcohols such as 13-Bromo-1-tridecanol presents a unique challenge due to the acidic proton of the hydroxyl group, which is incompatible with the highly basic nature of the Grignard reagent. Direct reaction with magnesium metal would result in the quenching of the Grignard reagent as it is formed. To circumvent this, a two-step synthetic strategy is employed: first, the protection of the hydroxyl group, followed by the formation of the Grignard reagent. This document provides detailed protocols for the protection of this compound using two common protecting groups, tert-butyldimethylsilyl (TBDMS) ether and tetrahydropyranyl (THP) ether, and the subsequent formation of the Grignard reagent.

Data Presentation: Reaction Conditions and Yields

The following tables summarize the quantitative data for the protection of the hydroxyl group of a long-chain bromoalcohol and the subsequent Grignard reagent formation.

Table 1: Protection of Long-Chain Bromo-alcohols

Protecting GroupReagents and SolventsMolar EquivalentsTemperature (°C)Reaction Time (h)Yield (%)
TBDMS TBDMS-Cl, Imidazole, DMFAlcohol (1.0), TBDMS-Cl (1.2), Imidazole (2.5)Room Temp.12 - 2485 - 95
THP DHP, PPTS, CH₂Cl₂Alcohol (1.0), DHP (1.5), PPTS (0.1)Room Temp.1 - 390 - 98

Table 2: Grignard Reagent Formation from Protected this compound

Protected SubstrateReagents and SolventsMolar EquivalentsTemperature (°C)Reaction Time (h)Notes
TBDMS-ether Mg turnings, Anhydrous THF, I₂ (cat.)Protected Bromide (1.0), Mg (1.2)Reflux2 - 4Initiation with iodine is crucial.
THP-ether Mg turnings, Anhydrous Et₂O, 1,2-dibromoethane (cat.)Protected Bromide (1.0), Mg (1.2)Reflux2 - 41,2-dibromoethane can be used as an activator.

Experimental Protocols

Protocol 1: Protection of this compound as a tert-Butyldimethylsilyl (TBDMS) Ether

This protocol details the protection of the hydroxyl group of this compound using tert-butyldimethylsilyl chloride.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Separatory funnel

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DMF.

  • Add imidazole (2.5 eq) to the solution and stir until it dissolves.

  • Slowly add tert-butyldimethylsilyl chloride (1.2 eq) to the reaction mixture at room temperature.

  • Stir the reaction mixture for 12-24 hours and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volume of the aqueous layer).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude TBDMS-protected product.

  • Purify the product by flash column chromatography on silica gel if necessary.

Protocol 2: Protection of this compound as a Tetrahydropyranyl (THP) Ether

This protocol describes the protection of the hydroxyl group of this compound using dihydropyran.

Materials:

  • This compound

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous CH₂Cl₂.

  • Add 3,4-dihydro-2H-pyran (1.5 eq) to the solution.

  • Add a catalytic amount of pyridinium p-toluenesulfonate (0.1 eq) to the mixture.

  • Stir the reaction at room temperature for 1-3 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench the reaction by adding water.

  • Separate the organic layer and wash it with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude THP-protected product.

  • The product is often pure enough for the next step, but can be purified by flash column chromatography if needed.

Protocol 3: Formation of the Grignard Reagent

This protocol outlines the formation of the Grignard reagent from the protected this compound. Strict anhydrous conditions are essential for the success of this reaction.

Materials:

  • Protected this compound (TBDMS or THP ether)

  • Magnesium turnings

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Iodine crystal (or a few drops of 1,2-dibromoethane)

  • Three-neck round-bottom flask

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Heat gun

Procedure:

  • Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inlet for inert gas. Flame-dry the entire apparatus under a stream of inert gas to ensure all moisture is removed.

  • Magnesium Activation: Place magnesium turnings (1.2 eq) in the flask. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. Gently warm the flask with a heat gun until the color of the iodine begins to fade.

  • Initiation of Reaction: Add a small amount of anhydrous ether (or THF) to cover the magnesium turnings. In the dropping funnel, prepare a solution of the protected this compound (1.0 eq) in anhydrous ether (or THF). Add a small portion of this solution to the magnesium suspension.

  • Grignard Formation: The reaction should initiate within a few minutes, as evidenced by the disappearance of the iodine color, gentle refluxing of the ether, and the formation of a cloudy grey solution. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Addition of Alkyl Halide: Once the reaction has started, add the remaining solution of the protected bromide dropwise from the dropping funnel at a rate that maintains a gentle reflux. This slow addition is crucial to control the exothermic reaction.

  • Completion: After the addition is complete, continue stirring the mixture and gently reflux for an additional 2-4 hours to ensure the complete consumption of the magnesium. The resulting grayish, slightly cloudy solution is the Grignard reagent, which should be used immediately for subsequent reactions.

Visualizations

Grignard_Formation_Workflow cluster_protection Step 1: Hydroxyl Protection cluster_grignard Step 2: Grignard Reagent Formation Bromo_Alcohol This compound Protected_Alcohol Protected this compound Bromo_Alcohol->Protected_Alcohol Base/Catalyst Solvent Protecting_Reagent Protecting Group Reagent (TBDMS-Cl or DHP) Protecting_Reagent->Protected_Alcohol Protected_Alcohol_Input Protected this compound Grignard_Reagent Grignard Reagent Protected_Alcohol_Input->Grignard_Reagent Anhydrous Ether/THF Initiator (I₂ or C₂H₄Br₂) Magnesium Magnesium Turnings (Mg) Magnesium->Grignard_Reagent

Caption: Workflow for the formation of a Grignard reagent from this compound.

Logical_Relationship Start This compound Problem Acidic -OH group prevents direct Grignard formation Start->Problem Solution Protect the -OH group Problem->Solution Protection_Step Protection Reaction (TBDMS or THP) Solution->Protection_Step Protected_Intermediate Protected Bromoalkane Protection_Step->Protected_Intermediate Grignard_Formation Reaction with Mg in anhydrous ether/THF Protected_Intermediate->Grignard_Formation Final_Product Grignard Reagent Grignard_Formation->Final_Product

Caption: Logical pathway for synthesizing the Grignard reagent from a bromo-alcohol.

Application Notes and Protocols for the Synthesis of Long-Chain Functionalized Alkanes from 13-Bromo-1-tridecanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of a variety of long-chain functionalized alkanes starting from the bifunctional building block, 13-Bromo-1-tridecanol. The resulting molecules, possessing both a terminal hydroxyl group and a customizable functional group at the opposing end of a thirteen-carbon chain, are valuable intermediates in drug discovery and development. Their applications include use as linkers in Proteolysis Targeting Chimeras (PROTACs), components of self-assembled monolayers for drug delivery systems, and as modulators of biological signaling pathways at the cell membrane.

Synthetic Schemes and Applications

This compound serves as a versatile starting material for the introduction of various functionalities via nucleophilic substitution at the terminal bromide and modification of the terminal hydroxyl group. This allows for the synthesis of a diverse library of bifunctional molecules with tailored properties for specific applications in drug development.

Key Synthetic Transformations

The primary synthetic strategies detailed in this document focus on:

  • Azidation and Subsequent Reduction: Conversion of the terminal bromide to an azide, followed by reduction to a primary amine. This introduces a key functional group for amide bond formation or other conjugations.

  • Williamson Ether Synthesis: Formation of an ether linkage at the hydroxyl terminus, allowing for the attachment of various molecular scaffolds.

  • Steglich Esterification: Ester formation at the hydroxyl group, providing another versatile linkage for drug conjugation or surface attachment.

Applications in Drug Development

Long-chain functionalized alkanes are integral in modern drug discovery. Their hydrophobic chain can influence pharmacokinetic properties such as membrane permeability and solubility. Key applications include:

  • PROTAC Linkers: The bifunctional nature of these molecules makes them ideal as linkers in PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins. The alkane chain length and terminal functional groups can be optimized to control the distance and orientation between the target protein and the E3 ligase, impacting the efficiency of protein degradation.[1][2][3]

  • Drug Delivery Systems: These molecules can be used to form self-assembled monolayers (SAMs) on the surface of nanoparticles.[4] The functionalized terminus can be used to attach targeting ligands or drugs, while the long alkyl chain contributes to the stability and biocompatibility of the delivery vehicle.[4]

  • Modulation of Signaling Pathways: Long-chain lipids and alkanes are known to influence the function of membrane-associated proteins and signaling pathways.[1][5] By incorporating into the cell membrane, these synthetic molecules can alter membrane fluidity and protein conformation, thereby modulating signal transduction.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key functionalized long-chain alkanes from this compound.

Protocol 1: Synthesis of 13-Azido-1-tridecanol

This protocol describes the nucleophilic substitution of the terminal bromide with an azide group.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir overnight under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with deionized water.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 13-Amino-1-tridecanol

This protocol details the reduction of the azide group to a primary amine using triphenylphosphine (Staudinger reduction).

Materials:

  • 13-Azido-1-tridecanol

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Dissolve 13-Azido-1-tridecanol (1.0 eq) in anhydrous THF in a round-bottom flask.

  • Add triphenylphosphine (1.2 eq) to the solution.

  • Heat the mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction for the cessation of nitrogen gas evolution and by TLC.

  • After the reaction is complete, add deionized water to the mixture and continue to stir at reflux for an additional 1 hour to hydrolyze the aza-ylide intermediate.

  • Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

  • The resulting aqueous solution can be extracted with an appropriate organic solvent (e.g., ethyl acetate) to isolate the product.

  • The crude product can be purified by column chromatography or recrystallization.

Protocol 3: Williamson Ether Synthesis of 13-(Benzyloxy)-1-tridecanol

This protocol describes the formation of a benzyl ether at the hydroxyl terminus of this compound.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Addition funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Steglich Esterification of this compound with Acetic Acid

This protocol details the esterification of the hydroxyl group with acetic acid using DCC and DMAP.

Materials:

  • This compound

  • Acetic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), acetic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.

  • A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter off the DCU precipitate and wash the filter cake with DCM.

  • Wash the filtrate sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of functionalized long-chain alkanes. Note that yields and reaction times may vary depending on the specific substrate and reaction conditions.

Table 1: Synthesis of 13-Azido-1-tridecanol

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
This compoundNaN₃DMF7016~90

Table 2: Synthesis of 13-Amino-1-tridecanol

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
13-Azido-1-tridecanolPPh₃, H₂OTHFReflux5~85

Table 3: Williamson Ether Synthesis

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
This compoundNaH, Benzyl bromideTHFRT12~80

Table 4: Steglich Esterification

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
This compoundAcetic Acid, DCC, DMAPDCMRT12~90

Visualization of Synthetic Workflow and Biological Application

Synthetic Workflow

The following diagram illustrates the overall synthetic workflow for the functionalization of this compound.

Synthesis_Workflow cluster_bromo Functionalization of Bromo Group cluster_hydroxyl Functionalization of Hydroxyl Group start This compound azide 13-Azido-1-tridecanol start->azide NaN3, DMF ether This compound Ether Derivative start->ether NaH, R-X, THF ester This compound Ester Derivative start->ester R-COOH, DCC, DMAP, DCM amine 13-Amino-1-tridecanol azide->amine 1) PPh3, THF 2) H2O

Caption: Synthetic routes from this compound.

Signaling Pathway Modulation

Long-chain functionalized alkanes can integrate into the cell membrane and modulate the activity of membrane-bound proteins, such as G-protein coupled receptors (GPCRs). The diagram below illustrates a hypothetical mechanism where the insertion of a functionalized alkane alters the conformation of a GPCR, affecting its interaction with downstream signaling partners like G-proteins.

Signaling_Pathway cluster_membrane Cell Membrane GPCR_inactive GPCR (Inactive) G_protein_inactive G-Protein (Inactive) (αβγ) GPCR_active GPCR (Active) GPCR_inactive->GPCR_active Conformational Change G_protein_active G-Protein (Active) (α-GTP + βγ) G_protein_inactive->G_protein_active GDP -> GTP alkane Functionalized Alkane alkane->GPCR_inactive Modulates Conformation GPCR_active->G_protein_inactive Activates Effector Effector Protein G_protein_active->Effector Activates Second_Messenger Second Messenger Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates Ligand Ligand Ligand->GPCR_inactive Binds

Caption: Modulation of GPCR signaling by a functionalized alkane.

References

Application Notes and Protocols for Reactions Involving 13-Bromo-1-tridecanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key synthetic transformations of 13-Bromo-1-tridecanol, a versatile bifunctional molecule. Its terminal primary bromide and primary alcohol functionalities allow for selective modifications, making it a valuable building block in the synthesis of long-chain compounds, bioactive molecules, and chemical probes.

Overview of Reactivity

This compound's utility stems from its two reactive sites. The terminal bromine is an excellent leaving group for bimolecular nucleophilic substitution (S(_N)2) reactions, while the hydroxyl group can undergo various transformations such as etherification or esterification. This allows for a modular approach to synthesizing complex linear molecules.

The primary nature of the alkyl bromide is crucial, as it strongly favors S(_N)2 pathways over elimination (E2), leading to higher yields of desired substitution products.

Caption: Logical workflow illustrating the synthetic utility of this compound.

Key Experimental Protocols

Two fundamental reactions showcasing the utility of this compound are the Williamson ether synthesis for C-O bond formation and nucleophilic substitution with sodium azide to introduce a versatile azide moiety.

Protocol 1: Williamson Ether Synthesis (O-Alkylation of a Phenol)

This protocol details the synthesis of a long-chain aryl ether using this compound as the alkylating agent. This reaction is fundamental in modifying phenolic compounds to increase their lipophilicity, a common strategy in drug development.

Williamson_Ether_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Phenol (1.0 eq) & K₂CO₃ (2.5 eq) in Acetone B Add this compound (1.2 eq) A->B C Heat to Reflux (~56°C for 12-24h) B->C D Monitor by TLC until starting material is consumed C->D E Cool to RT, filter solids D->E F Concentrate filtrate (rotary evaporator) E->F G Dissolve residue in Ethyl Acetate F->G H Wash with H₂O and Brine G->H I Dry organic layer (Na₂SO₄), filter, and concentrate H->I J Purify by Column Chromatography I->J

Caption: Experimental workflow for the Williamson ether synthesis.

Methodology:

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the desired phenol (1.0 equivalent) and anhydrous potassium carbonate (2.0-3.0 equivalents). Add anhydrous acetone (10-15 mL per mmol of phenol).

  • Reaction Initiation: Stir the resulting suspension at room temperature for 15 minutes to ensure the formation of the phenoxide.

  • Addition of Alkylating Agent: Add this compound (1.1-1.5 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux (approximately 56°C for acetone) and maintain for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small portion of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in a suitable organic solvent like ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure aryl tridecanyl ether.

Protocol 2: Synthesis of 13-Azido-1-tridecanol

This protocol describes the conversion of the terminal bromide of this compound to an azide group. The resulting 13-azido-1-tridecanol is a valuable intermediate for "click chemistry" (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition), bioconjugation, and the synthesis of primary amines via reduction.

Azidation_Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound (1.0 eq), NaN₃ (1.5 eq), and KI (catalytic) in anhydrous DMF B Heat mixture to 70-75°C for 1.5-3h A->B C Monitor reaction progress by TLC B->C D Cool to RT, add water to quench and dissolve salts C->D E Extract with Ethyl Acetate (3x) D->E F Combine organic extracts E->F G Dry over anhydrous Na₂SO₄, filter, and concentrate F->G H Purify by Column Chromatography G->H

safe handling and storage procedures for 13-Bromo-1-tridecanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and storage of 13-Bromo-1-tridecanol (CAS No. 116754-58-6). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the chemical.

Chemical Identification and Properties

PropertyValue
Chemical Name This compound
CAS Number 116754-58-6
Molecular Formula C₁₃H₂₇BrO[1]
Molecular Weight 279.26 g/mol [1]
Physical Form Solid
Storage Temperature 2-8°C

Hazard Identification and Safety Data

This compound is classified as a hazardous substance. The primary hazards are:

  • Skin Irritation: Causes skin irritation.[2]

  • Eye Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

Quantitative Toxicity Data:

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves for integrity before each use.
Eye Protection Safety glasses with side-shields or chemical safety goggles.
Skin and Body Protection A standard laboratory coat. Ensure it is fully buttoned.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.

Safe Handling Protocols

4.1. General Handling

  • Work Area: All handling of this compound should be conducted in a well-ventilated laboratory, preferably inside a certified chemical fume hood.

  • Avoid Contact: Avoid all direct contact with the skin, eyes, and clothing. Do not breathe dust or vapors.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.

  • Weighing: If weighing the solid, do so in a manner that minimizes dust generation. A weighing boat or enclosed balance is recommended.

4.2. Experimental Workflow Diagram

G Experimental Workflow for Handling this compound prep Preparation handling Handling in Fume Hood prep->handling Transfer to Hood reaction Reaction Setup handling->reaction Add to Reaction waste Waste Disposal handling->waste Dispose of Contaminated PPE workup Reaction Work-up reaction->workup Post-Reaction workup->waste Segregate Waste cleanup Decontamination workup->cleanup Clean Glassware cleanup->waste Dispose of Cleaning Materials

Caption: A logical workflow for experiments involving this compound.

Storage Procedures

5.1. Storage Conditions

  • Container: Store in the original, tightly sealed container.

  • Temperature: Maintain the storage temperature between 2°C and 8°C in a designated refrigerator or cold room.

  • Location: Store in a dry, well-ventilated area away from incompatible materials.

  • Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.

5.2. Incompatibility

While specific incompatibility data for this compound is limited, based on its chemical structure (an alkyl bromide and a primary alcohol), it should be stored separately from:

  • Strong Oxidizing Agents: May react exothermically.

  • Strong Bases: Can lead to dehydrohalogenation.

  • Reactive Metals: (e.g., sodium, potassium, magnesium) can react with the alkyl bromide.

Emergency Procedures

6.1. First Aid Measures

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]
Skin Contact Remove contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4][5]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

6.2. Spill Response

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable decontaminating agent, followed by soap and water.

  • Report: Report all spills to the appropriate environmental health and safety personnel.

6.3. Emergency Response Workflow Diagram

G Emergency Response Workflow cluster_exposure Personnel Exposure cluster_spill Chemical Spill exposure Exposure Occurs remove_clothing Remove Contaminated Clothing exposure->remove_clothing flush Flush Affected Area (15 min) remove_clothing->flush medical Seek Medical Attention flush->medical spill Spill Detected evacuate Evacuate Area spill->evacuate contain Contain Spill evacuate->contain collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate

Caption: Workflow for responding to personnel exposure or a chemical spill.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 13-Bromo-1-tridecanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of crude 13-Bromo-1-tridecanol.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound?

This compound is a bifunctional organic molecule with a terminal hydroxyl group and a terminal bromine atom.[1] At room temperature, it is a white to off-white solid.[2] Key physical properties include a molecular weight of approximately 279.26 g/mol and a melting point of about 59°C.[2][3][4]

Q2: What are the common impurities found in crude this compound?

Common impurities depend on the synthetic route. If synthesized from 1,13-tridecanediol, impurities may include:

  • Unreacted Starting Material: 1,13-tridecanediol.

  • Over-reaction Byproduct: 1,13-dibromotridecane.[3]

  • Side-reaction Products: Ethers formed through intermolecular reactions.

  • Residual Reagents: Acids or other reagents used in the synthesis.[5]

Q3: Which purification method is most suitable for this compound?

The most suitable method depends on the nature and quantity of the impurities.

  • Recrystallization: This is an effective method for removing small amounts of impurities from a solid compound. It is often the simplest and most cost-effective method if a suitable solvent is found.

  • Flash Column Chromatography: This technique is ideal for separating compounds with different polarities.[6] It is particularly useful when impurities have polarities similar to the desired product or when recrystallization fails to yield a pure compound.[7]

  • Solvent Extraction/Wash: A preliminary wash with a suitable solvent can remove certain impurities. For instance, washing with water can remove residual acid catalysts, while a wash with a nonpolar solvent might remove highly nonpolar byproducts like 1,13-dibromotridecane if solubility differences are significant.[8]

Q4: How can I assess the purity of the final product?

Purity can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively check for the presence of impurities.[6]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify and quantify impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value (59°C) indicates high purity.[2][11]

Purification Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Recrystallization Issues
Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. - Too much solvent was used, and the solution is not saturated.- The cooling temperature is not low enough.- Evaporate some of the solvent to concentrate the solution and try cooling again.[12]- Use an ice-salt bath or a laboratory chiller for lower temperatures.[12]
Product "oils out" instead of crystallizing. - The solution is supersaturated, or the cooling rate is too fast.- The melting point of the solid is lower than the temperature of the solution.- Impurities are present that are depressing the melting point.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[12]- Try a different solvent system.[12]- Purify by column chromatography first to remove impurities, then recrystallize.[13]
Low recovery of the purified product. - The product has significant solubility in the cold solvent.- Too much solvent was used.- Premature crystallization occurred during a hot filtration step.- Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility.- Minimize the amount of hot solvent used to dissolve the crude product.[11]- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) before hot filtration.
Column Chromatography Issues
Problem Potential Cause(s) Recommended Solution(s)
Poor separation of spots (overlapping bands). - The chosen solvent system (eluent) is too polar or not polar enough.- The column was packed improperly, leading to channeling.- The column was overloaded with the crude sample.- Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.3 for the desired compound.[7]- Repack the column carefully to ensure a uniform stationary phase.- Use a larger column or reduce the amount of sample loaded.
The compound will not elute from the column. - The eluent is not polar enough.- The compound is highly polar and is strongly adsorbed to the silica gel.- Gradually increase the polarity of the eluent (gradient elution).[7]- If the compound is acidic or basic, consider adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to neutralize it and reduce its affinity for the silica gel.[7]
The column runs dry or cracks. - The solvent level dropped below the top of the stationary phase.- The pressure applied was too high or inconsistent.- Always maintain the solvent level above the silica or alumina bed.- Apply gentle and consistent pressure during flash chromatography.[7]

Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when handling chemicals. Work in a well-ventilated fume hood.

Protocol 1: Recrystallization
  • Solvent Screening: On a small scale, test the solubility of the crude this compound in various solvents (e.g., hexanes, ethanol, acetone, ethyl acetate, or mixtures like hexane/ethyl acetate) to find a system where the compound is soluble when hot but sparingly soluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid just dissolves.[11]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath.[14]

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

  • Analysis: Determine the melting point and run a TLC or other analytical method to confirm purity.

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Use TLC to determine an appropriate mobile phase. A mixture of hexanes and ethyl acetate is a good starting point. Adjust the ratio until the desired product has an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

    • Carefully pour the slurry into the column, tapping the side gently to ensure even packing.[15] Avoid introducing air bubbles.

    • Add another layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.[7]

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure using a pump or inert gas to push the solvent through the column at a steady rate.

    • Collect fractions in test tubes or vials.

  • Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Final Product: Weigh the purified product and confirm its purity using appropriate analytical methods.

Quantitative Data Summary

The following table presents illustrative data for the purification of this compound. Actual results may vary based on the quality of the crude material and experimental conditions.

Purification MethodSolvent System (v/v)Typical YieldFinal Purity (by HPLC)
RecrystallizationHexane / Ethyl Acetate (e.g., 10:1)75-90%>98%
Flash ChromatographyHexane / Ethyl Acetate Gradient (e.g., 20:1 to 5:1)60-85%>99%

Visual Workflow and Troubleshooting Guides

Purification_Workflow cluster_prep Preparation & Analysis cluster_purification Purification Route cluster_post Final Product & QC Crude Crude this compound TLC_Analysis Initial Purity Check (TLC) Crude->TLC_Analysis Recrystallization Recrystallization TLC_Analysis->Recrystallization High Purity / Simple Impurities Column_Chrom Column Chromatography TLC_Analysis->Column_Chrom Low Purity / Complex Impurities Pure_Product Pure Solid Product Recrystallization->Pure_Product Combine_Fractions Combine Pure Fractions Column_Chrom->Combine_Fractions Solvent_Removal Solvent Removal Combine_Fractions->Solvent_Removal Solvent_Removal->Pure_Product Final_QC Final Purity Analysis (HPLC, NMR, MP) Pure_Product->Final_QC

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Guide cluster_recryst Recrystallization Problems cluster_chrom Chromatography Problems Start Purification Issue Encountered No_Crystals No Crystals Form Start->No_Crystals Oiling_Out Product Oils Out Start->Oiling_Out Poor_Sep Poor Separation Start->Poor_Sep No_Elution Compound Stuck on Column Start->No_Elution Sol_1 Reduce Solvent Volume & Re-cool No_Crystals->Sol_1 Sol_2 Re-heat, Add Solvent, Cool Slowly Oiling_Out->Sol_2 Sol_3 Optimize Eluent via TLC (Rf ~0.25) Poor_Sep->Sol_3 Sol_4 Increase Eluent Polarity (Gradient Elution) No_Elution->Sol_4

Caption: Troubleshooting common issues in purification experiments.

References

Technical Support Center: Synthesis of 13-Bromo-1-tridecanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 13-Bromo-1-tridecanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method for the synthesis of this compound is the selective monobromination of the corresponding diol, 1,13-tridecanediol, typically using hydrobromic acid (HBr).

Q2: What are the primary impurities I should expect in the synthesis of this compound?

The primary impurities in the synthesis of this compound are typically:

  • 1,13-Tridecanediol: Unreacted starting material.

  • 1,13-Dibromotridecane: The product of over-bromination.

  • Bis(13-hydroxytridecyl) ether: A dimeric ether formed as a side product, especially under acidic conditions that favor intermolecular dehydration.

Q3: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of hexane and ethyl acetate, will allow for the separation of the starting diol, the desired monobrominated product, and the dibrominated byproduct based on their differing polarities. The starting diol will have the lowest Rf value, the desired product a higher Rf, and the non-polar dibrominated product the highest Rf.

Q4: What are the recommended analytical techniques for final product purity assessment?

For a comprehensive assessment of the final product's purity, the following analytical techniques are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): To separate and quantify non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any impurities present.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low Conversion of Starting Material (High levels of 1,13-tridecanediol) - Insufficient amount of HBr. - Reaction time is too short. - Reaction temperature is too low.- Increase the molar equivalents of HBr. - Extend the reaction time and monitor by TLC. - Ensure the reaction mixture reaches the target temperature.
High Levels of Dibrominated Impurity (1,13-Dibromotridecane) - Excess of HBr. - Prolonged reaction time. - Azeotropic removal of water, which can drive the reaction towards the dibrominated product.[1][2][3]- Use a controlled amount of HBr. - Monitor the reaction closely by TLC and stop it once the starting material is consumed. - Avoid using a Dean-Stark trap or other methods for azeotropic water removal.[1]
Presence of a High Molecular Weight Impurity (Likely Bis(13-hydroxytridecyl) ether) - High reaction temperatures and strongly acidic conditions can favor intermolecular dehydration of the alcohol functional groups.- Maintain the recommended reaction temperature. - Consider using a milder brominating agent if ether formation is a persistent issue.
Difficult Purification - Similar polarities of the desired product and impurities.- Utilize column chromatography with a carefully selected solvent system for effective separation. - Consider derivatization of the alcohol to alter its polarity for easier separation, followed by deprotection.

Experimental Protocols

Synthesis of this compound from 1,13-Tridecanediol

This protocol is adapted from the general procedure for the monobromination of α,ω-diols.[1][2][3]

Materials:

  • 1,13-Tridecanediol

  • Hydrobromic acid (48% aqueous solution)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,13-tridecanediol in toluene.

  • Add hydrobromic acid (48% aq.) to the solution.

  • Heat the mixture to reflux and maintain for the specified reaction time, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification 1_13_Tridecanediol 1_13_Tridecanediol Reaction_Vessel Reflux 1_13_Tridecanediol->Reaction_Vessel HBr_Toluene HBr in Toluene HBr_Toluene->Reaction_Vessel Quenching Wash with NaHCO3 Reaction_Vessel->Quenching Cool Extraction Extract with Ethyl Acetate Quenching->Extraction Drying Dry with MgSO4 Extraction->Drying Concentration Rotary Evaporation Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Final_Product This compound Chromatography->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Impurity_Formation cluster_products Reaction Products 1_13_Tridecanediol 1,13-Tridecanediol (Starting Material) Desired_Product This compound (Desired Product) 1_13_Tridecanediol->Desired_Product + HBr (Selective) Ether_Impurity Bis(13-hydroxytridecyl) ether (Side Reaction) 1_13_Tridecanediol->Ether_Impurity Acid, Heat (Dehydration) Dibromo_Impurity 1,13-Dibromotridecane (Over-bromination) Desired_Product->Dibromo_Impurity + HBr (Excess) Desired_Product->Ether_Impurity

Caption: Potential impurity formation pathways in the synthesis of this compound.

References

side reactions to avoid when using 13-Bromo-1-tridecanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 13-Bromo-1-tridecanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental use of this versatile bifunctional molecule. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and address challenges in your synthetic procedures, thereby minimizing side reactions and maximizing yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: this compound possesses two primary reactive sites: the terminal hydroxyl (-OH) group and the terminal bromo (-Br) group. The hydroxyl group is nucleophilic and can undergo reactions typical of primary alcohols, such as esterification and etherification. The bromo group is a good leaving group in nucleophilic substitution reactions and can also participate in elimination reactions.

Q2: What are the most common side reactions to consider when using this compound?

A2: The most common side reactions are typically related to the bifunctional nature of the molecule. These include:

  • Intramolecular cyclization: The hydroxyl group can act as an intramolecular nucleophile, displacing the bromide to form a 14-membered cyclic ether (oxacyclotetradecane). This is more likely under basic conditions.

  • Elimination reactions: Treatment with a strong, bulky base can lead to the elimination of HBr, forming 12-tridecen-1-ol. This competes with nucleophilic substitution reactions at the carbon bearing the bromine.[1][2]

  • Intermolecular side reactions: If both the hydroxyl and bromo groups are unprotected, intermolecular reactions can occur, leading to oligomerization or polymerization. For instance, one molecule's hydroxyl group can displace the bromide of another molecule.

Q3: When should I use a protecting group for the hydroxyl moiety?

A3: A protecting group for the hydroxyl group is crucial when you are performing reactions that are incompatible with a free alcohol.[3] This is particularly important in the following scenarios:

  • When using strong bases or organometallic reagents: Reagents like Grignard reagents or organolithiums are strong bases and will be quenched by the acidic proton of the hydroxyl group.[4][5]

  • To prevent intramolecular reactions: If you want to perform a reaction exclusively at the bromo-terminated end of the molecule under conditions that might favor intramolecular cyclization, protecting the hydroxyl group is essential.

  • To avoid intermolecular side reactions: Protection prevents the hydroxyl group from acting as a nucleophile in intermolecular Williamson ether synthesis or other undesired reactions.

Q4: What are some suitable protecting groups for the hydroxyl group of this compound?

A4: The choice of protecting group depends on the specific reaction conditions you plan to use. Some common and suitable protecting groups for alcohols include:

  • Silyl ethers (e.g., TBDMS, TIPS): These are robust and compatible with a wide range of non-acidic reaction conditions. They are typically removed with fluoride-containing reagents (e.g., TBAF).[6]

  • Benzyl ether (Bn): Stable to many acidic and basic conditions, it can be removed by hydrogenolysis.

  • Tetrahydropyranyl (THP) ether: Stable to basic conditions but cleaved by acid.

Troubleshooting Guides

This section provides troubleshooting for common synthetic procedures involving this compound.

Scenario 1: Williamson Ether Synthesis

Goal: To synthesize a 13-alkoxy-1-tridecanol by reacting this compound with an alkoxide.

Diagram of the logical relationship for Williamson Ether Synthesis:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products This compound This compound Desired_Product 13-Alkoxy-1-tridecanol This compound->Desired_Product SN2 Reaction Side_Product_1 12-Tridecen-1-ol (Elimination) This compound->Side_Product_1 E2 Reaction (Strong/Bulky Base) Side_Product_2 Oxacyclotetradecane (Intramolecular Cyclization) This compound->Side_Product_2 Intramolecular SN2 Side_Product_3 Dimer/Oligomer This compound->Side_Product_3 Intermolecular SN2 Alkoxide Alkoxide Alkoxide->Desired_Product

Caption: Logical diagram of Williamson Ether Synthesis with this compound.

Observed Issue Potential Cause Recommended Solution
Low yield of desired ether, presence of 12-tridecen-1-ol The alkoxide used is too sterically hindered or the reaction temperature is too high, favoring elimination (E2) over substitution (SN2).[1][2]Use a less sterically hindered alkoxide if possible. Employ a milder base to form the alkoxide in situ. Run the reaction at a lower temperature for a longer duration.
Significant amount of starting material unreacted The reaction has not gone to completion. This could be due to insufficient reaction time, low temperature, or deactivation of the alkoxide by moisture.Ensure all reagents and solvents are anhydrous. Increase the reaction time or temperature moderately. Use a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to enhance the reaction rate.
Formation of a high molecular weight, viscous substance Intermolecular Williamson ether synthesis is occurring, leading to dimerization or oligomerization.Use a high dilution to favor intramolecular reactions or, ideally, protect the hydroxyl group of this compound before performing the reaction.
Presence of oxacyclotetradecane Intramolecular cyclization is competing with the intermolecular reaction. This is more likely if the external alkoxide concentration is low.Increase the concentration of the external alkoxide. Alternatively, protect the hydroxyl group prior to the reaction.
Scenario 2: Esterification

Goal: To synthesize a 13-bromo-1-tridecyl ester by reacting this compound with a carboxylic acid or its derivative.

Diagram of the experimental workflow for Fischer Esterification:

Fischer_Esterification_Workflow Start Start Mix Mix this compound, Carboxylic Acid, and Acid Catalyst Start->Mix Heat Heat mixture to reflux Mix->Heat Monitor Monitor reaction by TLC Heat->Monitor Workup Aqueous Workup (e.g., NaHCO3 wash) Monitor->Workup Extract Extract with Organic Solvent Workup->Extract Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry Purify Purify by Chromatography Dry->Purify End End Purify->End

Caption: Experimental workflow for the Fischer Esterification of this compound.

Observed Issue Potential Cause Recommended Solution
Low conversion to the ester Fischer esterification is an equilibrium process.[7][8][9] Water produced during the reaction can hydrolyze the ester back to the starting materials.Use a large excess of the carboxylic acid or alcohol (if the other is the limiting reagent). Remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent.
Decomposition of starting material (darkening of reaction mixture) The acid catalyst (e.g., concentrated H2SO4) is too strong or the temperature is too high, causing charring or other side reactions.Use a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH). Reduce the reaction temperature.
Formation of an ether byproduct Under acidic conditions, intermolecular dehydration of the alcohol can occur to form a symmetric ether.Use a less forcing acid catalyst and moderate temperatures.
Reaction with acyl chloride leads to a complex mixture The HCl generated can catalyze side reactions. The reaction may be too vigorous.Add a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl produced.[10] Perform the reaction at a lower temperature (e.g., 0 °C).
Scenario 3: Grignard Reaction

Goal: To perform a Grignard reaction with another electrophile after forming a Grignard reagent from this compound.

Important Note: Direct formation of a Grignard reagent from this compound is not feasible without protecting the hydroxyl group. The acidic proton of the -OH group will quench the Grignard reagent as it forms.[4][5]

Diagram of the signaling pathway for protecting group strategy in Grignard reactions:

Grignard_Protection_Pathway Start This compound Protect Protect Hydroxyl Group (e.g., with TBDMSCl) Start->Protect Protected_Intermediate 13-Bromo-1-(tert-butyldimethylsilyloxy)tridecane Protect->Protected_Intermediate Grignard_Formation Form Grignard Reagent (Mg, THF) Protected_Intermediate->Grignard_Formation Grignard_Reagent 13-(tert-butyldimethylsilyloxy)tridecylmagnesium bromide Grignard_Formation->Grignard_Reagent React_Electrophile React with Electrophile (e.g., Aldehyde, Ketone) Grignard_Reagent->React_Electrophile Adduct Grignard Adduct React_Electrophile->Adduct Deprotect Deprotect Hydroxyl Group (e.g., TBAF) Adduct->Deprotect Final_Product Desired Diol Product Deprotect->Final_Product

Caption: Signaling pathway for a successful Grignard reaction using a protecting group strategy.

Observed Issue Potential Cause Recommended Solution
Failure to form the Grignard reagent The hydroxyl group was not protected, and the acidic proton is quenching the reagent.[4][5]Protect the hydroxyl group with a suitable protecting group (e.g., a silyl ether) before attempting to form the Grignard reagent.
Low yield of the desired product after reaction with an electrophile Incomplete formation of the Grignard reagent. The magnesium may be passivated, or there might be traces of water in the solvent or on the glassware.Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. Activate the magnesium turnings with a small crystal of iodine or 1,2-dibromoethane.
Formation of a significant amount of homocoupled product (26-carbon diol) Wurtz-type coupling is a known side reaction in Grignard reagent formation.Add the protected 13-bromo-1-(tert-butyldimethylsilyloxy)tridecane slowly to the magnesium turnings to maintain a low concentration of the alkyl halide.

Experimental Protocols

Protocol 1: Protection of the Hydroxyl Group as a TBDMS Ether
  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add imidazole (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NH4Cl solution.

  • Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 13-bromo-1-(tert-butyldimethylsilyloxy)tridecane.

Protocol 2: Williamson Ether Synthesis (with unprotected hydroxyl)

Note: This protocol is prone to side reactions and is provided for illustrative purposes. Protection of the hydroxyl group is generally recommended.

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in anhydrous ethanol.

  • Add this compound (1.0 eq) to the sodium ethoxide solution.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

  • Purify by column chromatography to separate the desired 13-ethoxy-1-tridecanol from side products.

Protocol 3: Fischer Esterification
  • Combine this compound (1.0 eq), acetic acid (10 eq, acting as both reagent and solvent), and a catalytic amount of concentrated sulfuric acid (0.1 eq).

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the product with diethyl ether.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (to neutralize excess acid) and brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography.

References

improving the solubility of 13-Bromo-1-tridecanol in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 13-Bromo-1-tridecanol in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a bifunctional organic molecule with a long, thirteen-carbon chain, a terminal hydroxyl (-OH) group, and a terminal bromine (-Br) atom.[1] Its solubility is primarily dictated by the long nonpolar alkyl chain.[2] Consequently, it is expected to be more soluble in nonpolar organic solvents and less soluble in polar solvents, following the "like dissolves like" principle.[2][3] While the hydroxyl group can participate in hydrogen bonding and the bromine atom adds some polarity, the hydrophobic nature of the long carbon chain is the dominant factor.[4]

Q2: In which types of organic solvents is this compound expected to be most soluble?

A2: this compound is expected to be most soluble in nonpolar or weakly polar organic solvents. This is because the energy required to break the intermolecular forces within the solid this compound is compensated by the formation of new, similar van der Waals forces with the solvent molecules.[5] Examples of suitable solvents include hydrocarbons (e.g., hexane, toluene) and chlorinated solvents (e.g., dichloromethane, chloroform).

Q3: Why is this compound not readily soluble in polar solvents like water?

A3: The solubility of long-chain alcohols in water decreases as the carbon chain length increases.[4][6] For a molecule like this compound to dissolve in a polar solvent such as water, it would need to disrupt the strong hydrogen bonding network between water molecules. The energy released from the interaction of the single hydroxyl group with water is insufficient to overcome both the energy required to break the hydrogen bonds in water and the van der Waals forces between the long alkyl chains of the this compound molecules.[4][7]

Q4: How does temperature affect the solubility of this compound?

A4: For most solid solutes dissolving in liquid solvents, solubility typically increases with temperature. The additional thermal energy helps to overcome the intermolecular forces in the solid, facilitating dissolution. Gentle warming can be a practical method to improve the solubility of this compound. However, it is crucial to avoid excessive heat to prevent any potential thermal degradation of the compound.

Expected Solubility of this compound in Common Organic Solvents

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents based on its chemical structure and the principles of "like dissolves like."

SolventSolvent TypeExpected SolubilityRationale
HexaneNonpolarHighThe nonpolar nature of hexane is highly compatible with the long alkyl chain of this compound.
TolueneNonpolar (Aromatic)HighSimilar to hexane, toluene is a nonpolar solvent that can effectively solvate the long hydrocarbon chain.
Dichloromethane (DCM)Weakly PolarHighDCM is a versatile solvent that can dissolve many organic compounds. It is expected to effectively solvate this compound.
ChloroformWeakly PolarHighSimilar to DCM, chloroform is a good solvent for many organic solids.
Diethyl EtherWeakly PolarModerate to HighThe ether can act as a hydrogen bond acceptor for the hydroxyl group, and its alkyl groups can interact with the hydrocarbon chain.
Tetrahydrofuran (THF)Polar AproticModerateTHF is more polar than diethyl ether but should still offer moderate solubility.
Ethyl AcetatePolar AproticModerateThe ester functionality provides some polarity, but the overall solvent character should allow for moderate dissolution.
AcetonePolar AproticLow to ModerateAcetone is a relatively polar solvent and may have limited capacity to dissolve the long nonpolar chain.
EthanolPolar ProticLowThe polarity and hydrogen-bonding network of ethanol may not be favorable for solvating the long alkyl chain, similar to the behavior of other long-chain alcohols.[4]
MethanolPolar ProticLowMethanol is more polar than ethanol, further reducing its ability to dissolve the predominantly nonpolar solute.[4]
WaterPolar ProticVery Low/InsolubleThe long hydrophobic chain prevents dissolution in water.[4][6]

Troubleshooting Guide

This guide addresses common issues encountered when dissolving this compound.

Issue 1: The compound is not dissolving or is dissolving very slowly.

Troubleshooting workflow for dissolution issues.

Issue 2: The compound "oils out" or forms a waxy precipitate upon cooling.

This often occurs when a solution is prepared at an elevated temperature and becomes supersaturated as it cools.

Troubleshooting workflow for precipitation issues.

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound

This protocol outlines a general method for dissolving this compound in an organic solvent.

Experimental_Workflow_Dissolving cluster_prep Preparation cluster_dissolution Dissolution cluster_troubleshoot Troubleshooting (if needed) cluster_final Final Solution prep1 Weigh the required amount of This compound. prep2 Select an appropriate solvent based on the Expected Solubility Table. prep1->prep2 prep3 Add the desired volume of solvent to a clean, dry flask. prep2->prep3 diss1 Add the solid to the solvent. prep3->diss1 diss2 Introduce agitation (magnetic stirring or shaking). diss1->diss2 diss3 Observe for complete dissolution. diss2->diss3 ts1 If not fully dissolved, gently warm the mixture (e.g., water bath at 30-40°C). diss3->ts1 Incomplete dissolution final Visually inspect for a clear, homogeneous solution. diss3->final Complete dissolution ts2 If still not dissolved, add more solvent in small increments. ts1->ts2 ts2->final

References

Technical Support Center: Catalyst Selection for Reactions with 13-Bromo-1-tridecanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in reactions involving 13-Bromo-1-tridecanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyzed reactions for this compound?

A1: Due to its bifunctional nature, this compound can undergo reactions at both the hydroxyl group and the carbon-bromine bond. The primary catalyzed reactions involving the C-Br bond are:

  • Suzuki-Miyaura Coupling: To form a carbon-carbon bond, typically with an organoboron compound.

  • Heck Reaction: For the formation of a substituted alkene.

  • Williamson Ether Synthesis: While often not requiring a metal catalyst, phase-transfer catalysts are frequently used to improve reaction rates and yields.[1][2]

  • Cyanation: To introduce a nitrile group.

  • Amination: For the formation of a carbon-nitrogen bond.

Q2: How do I choose the right catalyst for a Suzuki-Miyaura coupling with this compound?

A2: For Suzuki couplings with alkyl bromides like this compound, palladium-based catalysts are standard. The choice of ligand is critical. Bulky, electron-rich phosphine ligands are particularly effective as they promote the oxidative addition step and prevent catalyst decomposition.[3] Common catalyst systems include Pd(OAc)₂ or Pd₂(dba)₃ paired with ligands like PCy₃ (tricyclohexylphosphine) or Buchwald ligands (e.g., SPhos, XPhos).[4]

Q3: What type of catalyst is recommended for a Heck reaction with this compound?

A3: Palladium complexes are the catalysts of choice for the Heck reaction.[5] Typical precatalysts include Pd(OAc)₂, PdCl₂, or Pd(PPh₃)₄.[6] The choice of ligand can influence the reaction's efficiency and selectivity. Triphenylphosphine is a common ligand, but for less reactive alkyl bromides, more specialized ligands may be necessary.

Q4: Is a catalyst always necessary for Williamson ether synthesis with this compound?

A4: The Williamson ether synthesis is a nucleophilic substitution reaction and does not strictly require a metal catalyst.[1][7] However, to enhance the reaction rate, especially when dealing with a long-chain alcohol and a solid base, a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) or a crown ether is often employed.[1][2] The PTC helps to transport the alkoxide nucleophile from the solid or aqueous phase to the organic phase where the alkyl bromide is dissolved.[1][2]

Troubleshooting Guides

Problem 1: Low or No Yield in Suzuki-Miyaura Coupling
Possible Cause Troubleshooting Steps
Inefficient Oxidative Addition This is a common issue with alkyl bromides. Use a palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., PCy₃, SPhos, XPhos) to facilitate this step.[3][4]
Catalyst Deactivation Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) and use degassed solvents to prevent oxidation of the Pd(0) catalyst. Impurities in starting materials can also poison the catalyst.
β-Hydride Elimination This is a potential side reaction with alkyl halides. Using a suitable ligand and optimizing reaction temperature can minimize this pathway.
Poor Base Selection The base is crucial for the transmetalation step. A strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often effective. Ensure the base is finely powdered and dry.
Problem 2: Reaction Stalls or is Sluggish in Heck Reaction
Possible Cause Troubleshooting Steps
Catalyst Decomposition Palladium black precipitation indicates catalyst agglomeration and deactivation. Consider using a more stable catalyst system or adding a stabilizing ligand.
Ligand Degradation Phosphine ligands can be sensitive to air and temperature. Ensure they are handled under an inert atmosphere.
Substrate Reactivity Primary alkyl bromides can be less reactive than aryl halides in Heck reactions. Increasing the reaction temperature or using a more active catalyst system might be necessary.
Problem 3: Incomplete Conversion in Williamson Ether Synthesis
Possible Cause Troubleshooting Steps
Insufficient Deprotonation Ensure a sufficiently strong base (e.g., NaH, KH) is used to fully deprotonate the alcohol. The reaction should be stirred for an adequate time to ensure complete alkoxide formation before adding the this compound.
Poor Solubility of Alkoxide Use a suitable polar aprotic solvent like DMF or THF to dissolve the alkoxide. The addition of a phase-transfer catalyst (e.g., TBAB) can significantly improve the solubility and reactivity of the nucleophile.[1][2]
Low Reaction Temperature While high temperatures can promote elimination, the reaction may be too slow if the temperature is too low. A typical range is 50-100 °C.[1]

Quantitative Data Summary

Specific experimental data for this compound is limited in readily available literature. The following table provides representative data for similar long-chain alkyl bromides to guide catalyst selection and reaction optimization.

Reaction TypeSubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Suzuki Coupling 1-Bromo-8-chlorooctanePd(OAc)₂ / PCy₃K₃PO₄Toluene/H₂ORT24~95
Williamson Ether General Primary Alkyl HalidePhase-Transfer Catalyst (e.g., TBAB)NaOH / KOHBiphasic50-1001-850-95[1]
Heck Reaction General Alkyl BromidePd(OAc)₂ / PPh₃Et₃NAcetonitrile80-901~35-70
Cyanation General Alkyl Bromide(No catalyst, PTC can be used)NaCN / KCNDMSO / DMFHighVariesVaries

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of a Long-Chain Alkyl Bromide (Representative)

This protocol is adapted for a primary alkyl bromide and can be used as a starting point for this compound.

Materials:

  • This compound (1.0 equiv)

  • Organoboron reagent (e.g., Phenylboronic acid) (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • PCy₃ (4 mol%)

  • K₃PO₄ (powdered and dried) (2.0 equiv)

  • Toluene (degassed)

  • Water (degassed)

  • Schlenk flask or sealed tube

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the organoboron reagent, and K₃PO₄.

  • In a separate vial, dissolve Pd(OAc)₂ and PCy₃ in a small amount of degassed toluene.

  • Add the catalyst solution to the Schlenk flask.

  • Add degassed toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).

  • Seal the flask and stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Williamson Ether Synthesis with Phase-Transfer Catalysis

Materials:

  • Alcohol (e.g., Phenol) (1.0 equiv)

  • This compound (1.1 equiv)

  • Sodium Hydroxide (or Potassium Hydroxide) (2.0 equiv)

  • Tetrabutylammonium bromide (TBAB) (5 mol%)

  • Toluene

  • Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add the alcohol, sodium hydroxide, water, and toluene.

  • Add TBAB to the mixture.

  • Heat the mixture to reflux with vigorous stirring for 30 minutes to form the alkoxide.

  • Add this compound to the reaction mixture.

  • Continue to reflux and stir vigorously, monitoring the reaction by TLC.

  • After the reaction is complete (typically 2-8 hours), cool the mixture to room temperature.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Visualizations

Catalyst_Selection_Workflow start Define Desired Transformation (e.g., C-C, C-O, C-N bond formation) reaction_type Identify Reaction Type (e.g., Suzuki, Heck, Williamson Ether) start->reaction_type lit_search Literature Search for Catalyst Systems (Focus on alkyl halides) reaction_type->lit_search catalyst_choice Select Initial Catalyst System (Precatalyst + Ligand/PTC) lit_search->catalyst_choice optimization Reaction Optimization (Screening of catalysts, ligands, bases, solvents, temperature) catalyst_choice->optimization analysis Analyze Results (Yield, Purity, Side Products) optimization->analysis success Successful Protocol analysis->success High Yield & Purity troubleshooting Troubleshooting Required analysis->troubleshooting Low Yield or Impurities troubleshooting->optimization Modify Conditions

Caption: A general workflow for selecting and optimizing a catalyst system for reactions involving this compound.

Catalyst_Deactivation_Pathways cluster_deactivation Deactivation Pathways active_catalyst Active Pd(0) Catalyst oxidation Oxidation to Pd(II) (Presence of Air) active_catalyst->oxidation O₂ agglomeration Agglomeration (Formation of Palladium Black) active_catalyst->agglomeration High Temp. poisoning Ligand Poisoning (Impurities in Reagents/Solvents) active_catalyst->poisoning Impurities degradation Ligand Degradation (High Temperature/Instability) active_catalyst->degradation Thermal/Chemical inactive_catalyst Inactive Catalyst Species oxidation->inactive_catalyst agglomeration->inactive_catalyst poisoning->inactive_catalyst degradation->inactive_catalyst

Caption: Common deactivation pathways for palladium catalysts used in cross-coupling reactions.

References

temperature and pressure optimization for 13-Bromo-1-tridecanol reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 13-Bromo-1-tridecanol Reactions

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with this compound. The focus is on optimizing reaction conditions, particularly temperature and pressure, to maximize yield and minimize side products.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound, focusing on nucleophilic substitution reactions like the Williamson ether synthesis.

Q1: My reaction is proceeding very slowly. What are the primary factors to consider for optimization?

A slow reaction rate is typically due to suboptimal reaction conditions. Key factors to investigate are:

  • Temperature: Many nucleophilic substitution reactions require heating to proceed at a practical rate. Increasing the temperature generally accelerates the reaction.

  • Base Strength: In reactions where the hydroxyl group of this compound is the nucleophile (after deprotonation), the choice of base is critical. A stronger base (e.g., Sodium Hydride, NaH) will deprotonate the alcohol more effectively than a weaker base (e.g., K₂CO₃), leading to a higher concentration of the reactive alkoxide nucleophile.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are known to accelerate SN2 reactions.[1] These solvents solvate the cation of the base but leave the nucleophile relatively "naked" and more reactive.[2]

  • Nucleophile Strength: The rate of an SN2 reaction is dependent on the strength of the nucleophile.[2] A negatively charged nucleophile (like an alkoxide) is significantly more potent than its neutral conjugate acid (the alcohol).[3][4]

Q2: I am observing significant side products and a low yield of my desired ether. What is the likely cause?

The formation of side products is a common challenge. The bifunctional nature of this compound (containing both an alcohol and an alkyl bromide) and the reaction conditions can lead to competing pathways:

  • E2 Elimination: This is a major competing reaction, especially at higher temperatures and with sterically hindered or strong bases.[1][5] Instead of substitution, a molecule of HBr is eliminated, forming an alkene. To minimize this, use the least sterically hindered base possible and avoid excessive temperatures.

  • Self-Condensation/Polymerization: Since the molecule can act as both a nucleophile (as an alkoxide) and an electrophile (at the carbon-bromine bond), it can react with itself. This can lead to the formation of dimers, trimers, and poly-ethers. To mitigate this, use high-dilution conditions or add the this compound slowly to the reaction mixture containing the other reactant.

Q3: What is the optimal temperature for my reaction?

There is no single "optimal" temperature; it is a trade-off between reaction rate and selectivity.

  • Too Low: The reaction may be impractically slow.

  • Too High: The risk of side reactions, particularly E2 elimination and thermal decomposition, increases significantly.[6]

The ideal temperature should be determined empirically. A good starting point for many Williamson ether syntheses is room temperature, gradually increasing to reflux if the reaction does not proceed.[7] Screening a range of temperatures (e.g., 40°C, 60°C, 80°C) is recommended.

Q4: Is high pressure required for reactions with this compound?

For most lab-scale syntheses, applying external pressure beyond atmospheric pressure is unnecessary. However, the principles of reaction kinetics state:

  • Theoretical Advantage: SN2 reactions, which proceed through an associative mechanism, generally have a negative activation volume. This means that increasing pressure will increase the reaction rate.[8]

  • Practical Considerations: Pressure is typically only applied when working with volatile reagents that need to be kept in the reaction vessel at elevated temperatures, such as ammonia in an ethanolic solution.[9][10] For non-volatile reactants like this compound, the marginal increase in rate often does not justify the specialized equipment required for high-pressure reactions.

Data Presentation: Optimizing Reaction Conditions

The following tables provide an example of how to structure data from optimization experiments for a Williamson ether synthesis reaction: R-OH + this compound --(Base, Solvent)--> R-O-(CH₂)₁₃-OH

Table 1: Example of Temperature Optimization

EntryTemperature (°C)Reaction Time (h)Yield of Desired Ether (%)Main Side Product (%)
125 (Room Temp)2435< 5 (Unreacted SM)
2501275< 5
380 (Reflux in THF)692~ 5 (Elimination)
4100481~ 15 (Elimination)

SM: Starting Material

Table 2: Influence of Pressure on SN2 Reaction Rate (Theoretical)

PressureTransition State VolumeReaction RatePracticality for Lab Synthesis
AtmosphericBaselineBaselineStandard
Increased PressureMore compact (favored)Increased[8]Generally low (requires specialized equipment)

Experimental Protocols

Protocol: Williamson Ether Synthesis using this compound

This protocol details a general procedure for the synthesis of an ether where this compound acts as the electrophile.

Materials:

  • This compound

  • Alcohol (R-OH) of choice (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: A dry, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with the alcohol (1.0 eq).

  • Solvent Addition: Anhydrous THF is added to dissolve the alcohol.

  • Deprotonation: The flask is cooled to 0°C in an ice bath. Sodium hydride (1.2 eq) is added portion-wise. The mixture is stirred at 0°C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes until hydrogen evolution ceases.

  • Addition of Electrophile: A solution of this compound (1.1 eq) in anhydrous THF is added dropwise to the alkoxide solution at room temperature.

  • Reaction: The reaction mixture is heated to reflux (approx. 66°C for THF) and monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, it is cooled to 0°C and cautiously quenched by the slow addition of saturated aqueous NH₄Cl.

  • Extraction: The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate.

  • Washing: The combined organic layers are washed with water and then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is purified by column chromatography on silica gel to yield the pure ether.

Visualizations

The following diagrams illustrate key logical and chemical pathways relevant to the optimization of this compound reactions.

G start Low Yield Observed check_complete Check Reaction Completion (TLC/GC-MS) start->check_complete incomplete Reaction Incomplete check_complete->incomplete  Yes complete Reaction Complete check_complete->complete  No, SM Consumed action_temp Increase Temperature or Reaction Time incomplete->action_temp action_base Use Stronger Base (e.g., NaH) incomplete->action_base success Yield Optimized action_temp->success action_base->success check_side Analyze Side Products (NMR/MS) complete->check_side elimination E2 Elimination Product (Alkene) check_side->elimination Alkene Detected self_cond Self-Condensation (Polymer) check_side->self_cond Oligomers Detected action_elim Lower Temperature Use less hindered base elimination->action_elim action_self Use High Dilution Slow Addition self_cond->action_self action_elim->success action_self->success

Caption: Troubleshooting workflow for low yield in this compound reactions.

Caption: Competing SN2 (substitution) and E2 (elimination) reaction pathways.

References

Technical Support Center: 13-Bromo-1-tridecanol Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 13-Bromo-1-tridecanol to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: this compound should be stored in a tightly sealed container in a dry atmosphere at 2-8°C.[1][2][3] It is crucial to protect it from moisture, light, and incompatible materials.

Q2: What are the visible signs of this compound degradation?

A2: Visible signs of degradation can include a change in physical appearance from a white to off-white solid to a discolored or liquid substance.[1] A change in odor may also indicate decomposition. For accurate assessment, analytical methods are recommended.

Q3: What are the primary chemical reactions that cause the degradation of this compound?

A3: The main degradation pathways are hydrolysis of the carbon-bromine bond, oxidation of the primary alcohol, and dehydrobromination. These reactions are influenced by storage conditions such as the presence of water, oxygen, light, and incompatible substances.

Q4: How can I detect the degradation of my this compound sample?

A4: Degradation can be detected and quantified using analytical techniques such as Gas Chromatography (GC) with Flame Ionization Detection (FID), Electron Capture Detection (ECD), or Mass Spectrometry (MS).[4][5][6] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) can also be employed to identify degradation products.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of this compound.

Issue Potential Cause Recommended Action
Change in physical state (e.g., solid to liquid at storage temperature) 1. Hydrolysis: Presence of moisture leading to the formation of 1,13-tridecanediol. 2. Impurity: The initial material may have had impurities, leading to a lower melting point.1. Store in a desiccator or under an inert atmosphere (e.g., argon or nitrogen). 2. Ensure the container is tightly sealed. 3. Verify the purity of a new batch before storage.
Discoloration (e.g., yellowing) 1. Oxidation: Exposure to air (oxygen) can oxidize the alcohol group to an aldehyde or carboxylic acid. 2. Light Exposure: Photochemical reactions can lead to degradation.1. Store under an inert atmosphere. 2. Use amber vials or store in a dark place to protect from light.
Unexpected reaction products in an experiment 1. Dehydrobromination: Reaction with basic residues on glassware or other reagents, leading to the formation of 12-tridecen-1-ol. 2. Degraded starting material: The this compound may have already degraded in storage.1. Ensure all glassware is thoroughly cleaned and neutralized. 2. Check the compatibility of all reagents with bromoalkanes and alcohols. 3. Test the purity of the this compound before use.
Inconsistent analytical results (e.g., multiple peaks in GC) 1. Presence of degradation products: The sample may be a mixture of the parent compound and its degradation products.1. Analyze the sample using GC-MS to identify the different components. 2. Refer to the potential degradation pathways to hypothesize the identity of the impurities. 3. Purify the material if necessary (e.g., by recrystallization or chromatography).

Potential Degradation Pathways

The bifunctional nature of this compound, with a terminal hydroxyl group and a terminal bromine atom, makes it susceptible to several degradation reactions.[7]

DegradationPathways Potential Degradation Pathways of this compound A This compound B 1,13-Tridecanediol A->B  Hydrolysis (+ H2O) C 13-Bromo-tridecanal A->C  Oxidation ([O]) E 12-Tridecen-1-ol A->E  Dehydrobromination (- HBr) D 13-Bromo-tridecanoic Acid C->D  Further Oxidation ([O])

Caption: Key degradation pathways of this compound.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by Gas Chromatography (GC)

Objective: To determine the purity of a this compound sample and identify potential degradation products.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Vortex the solution until the sample is completely dissolved.

  • GC-FID Analysis:

    • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Column: A non-polar capillary column (e.g., DB-1 or HP-5) is suitable.

    • Injector Temperature: 250°C.

    • Detector Temperature: 280°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: Increase to 250°C at a rate of 10°C/minute.

      • Final hold: Hold at 250°C for 5 minutes.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Injection Volume: 1 µL.

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the percentage purity of this compound based on the peak area.

    • The appearance of new peaks over time, when compared to a fresh sample, indicates degradation. For identification of these peaks, GC-MS analysis is recommended.

Workflow for Stability Assessment

StabilityWorkflow Experimental Workflow for Stability Assessment cluster_storage Storage Conditions cluster_analysis Analysis cluster_results Results A Sample stored under recommended conditions (2-8°C, dry, dark) C Sample Preparation (dissolve in solvent) A->C B Sample stored under non-ideal conditions (e.g., room temp, light, moisture) B->C D GC Analysis C->D E Data Interpretation D->E F Single major peak (High Purity) E->F Expected G Multiple peaks (Degradation Suspected) E->G Problematic

Caption: Workflow for assessing the stability of this compound.

By following these guidelines, researchers can minimize the degradation of this compound, ensuring the integrity and reliability of their experimental results.

References

scale-up challenges for the synthesis of 13-Bromo-1-tridecanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and scale-up of 13-Bromo-1-tridecanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, especially for larger scale preparations?

A1: The most prevalent and scalable method for synthesizing this compound is through the selective monobromination of the corresponding diol, 1,13-Tridecanediol. This is typically achieved using a brominating agent like hydrobromic acid (HBr). The bifunctional nature of this compound, with a terminal hydroxyl group and a terminal bromine atom, makes it a valuable intermediate in various chemical syntheses.[1]

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: The primary challenges in scaling up this synthesis are:

  • Controlling Selectivity: Achieving high selectivity for the mono-brominated product over the di-brominated byproduct (1,13-Dibromotridecane) is critical.[2]

  • Reaction Monitoring: Accurately tracking the consumption of the starting diol and the formation of the mono- and di-bromo products is essential for process control.

  • Purification: Efficiently separating the desired this compound from the unreacted starting material and the di-brominated byproduct can be challenging at a larger scale.[2]

  • Solvent Selection and Water Removal: The choice of solvent and the management of water produced during the reaction significantly impact reaction rate and selectivity.[3][4]

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be monitored using standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): A quick and effective method to qualitatively track the disappearance of the starting diol and the appearance of the products.

  • Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative data on the relative amounts of starting material, mono-bromo, and di-bromo products.

  • High-Performance Liquid Chromatography (HPLC): Can also be used for quantitative analysis, particularly for less volatile compounds.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Low conversion of 1,13-Tridecanediol 1. Insufficient amount of brominating agent (e.g., HBr). 2. Reaction temperature is too low. 3. Inadequate reaction time. 4. Poor mixing in a heterogeneous reaction mixture.1. Increase the molar equivalents of the brominating agent. 2. Gradually increase the reaction temperature while monitoring for byproduct formation. 3. Extend the reaction time and monitor progress by TLC or GC. 4. Ensure efficient stirring to improve mass transfer.
High percentage of 1,13-Dibromotridecane byproduct 1. Excess of brominating agent. 2. Prolonged reaction time after consumption of the starting diol. 3. High reaction temperature. 4. Azeotropic removal of water, which can surprisingly increase dibromide formation.[4]1. Use a stoichiometric amount or a slight excess of the brominating agent. 2. Carefully monitor the reaction and stop it once the starting material is consumed. 3. Lower the reaction temperature. 4. Avoid using a Dean-Stark trap for water removal; instead, consider running the reaction in a solvent like toluene without azeotropic distillation.[4]
Difficult purification and separation of products 1. Similar polarities of the starting material, product, and byproduct. 2. Inefficient crystallization or distillation conditions.1. Optimize flash column chromatography conditions (e.g., solvent gradient). 2. For distillation, ensure a high-efficiency fractional distillation column is used under reduced pressure. 3. Consider derivatization of the hydroxyl group to alter polarity for easier separation, followed by deprotection.
Formation of unknown impurities 1. Degradation of starting materials or products at high temperatures. 2. Side reactions with the solvent. 3. Presence of impurities in the starting materials.1. Lower the reaction temperature. 2. Choose a more inert solvent. 3. Ensure the purity of the starting 1,13-Tridecanediol and brominating agent.

Experimental Protocols

Synthesis of this compound from 1,13-Tridecanediol

This protocol is a general guideline and may require optimization based on laboratory conditions and scale.

Materials:

  • 1,13-Tridecanediol

  • Hydrobromic acid (48% aqueous solution)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,13-Tridecanediol in toluene.

  • Addition of HBr: Add a stoichiometric equivalent of 48% aqueous hydrobromic acid to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or GC every hour.

  • Work-up: After completion, cool the reaction mixture to room temperature. Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by vacuum distillation.

Data Presentation

Table 1: Typical Reaction Parameters for Monobromination of Long-Chain Diols

ParameterValueReference
Starting Material α,ω-Diol[5]
Brominating Agent Aqueous HBr (48%)[5]
Solvent Toluene or 1,2-dichloroethane[5]
Molar Ratio (Diol:HBr) 1:1 to 1:2[5]
Temperature Reflux[5]
Reaction Time 4-24 hours[3]

Table 2: Troubleshooting Guide with Quantitative Targets

IssueUndesirable RangeTarget Range
Di-bromo Byproduct (%) > 15%< 5%
Unreacted Diol (%) > 10%< 5%
Product Purity (post-purification) < 90%> 95%

Visualizations

Synthesis_Workflow Synthesis and Purification Workflow for this compound cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Quality Control start 1,13-Tridecanediol reaction Reaction with HBr in Toluene start->reaction 1. Add HBr 2. Reflux crude Crude Product Mixture reaction->crude Cool and Quench extraction Liquid-Liquid Extraction crude->extraction Separate Layers drying Drying with MgSO4 extraction->drying Wash with NaHCO3 concentration Rotary Evaporation drying->concentration Filter purification Flash Chromatography or Distillation concentration->purification Load onto Column final_product Pure this compound purification->final_product Collect Fractions analysis TLC, GC, NMR, MS final_product->analysis Characterize

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield of This compound cause1 Incomplete Reaction start->cause1 cause2 High Dibromide Formation start->cause2 cause3 Purification Loss start->cause3 solution1a Increase Reaction Time/Temp cause1->solution1a solution1b Check Reagent Stoichiometry cause1->solution1b solution2a Decrease HBr Equivalents cause2->solution2a solution2b Lower Reaction Temperature cause2->solution2b solution3a Optimize Chromatography cause3->solution3a solution3b Consider Vacuum Distillation cause3->solution3b

Caption: Troubleshooting decision tree for addressing low product yield.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 13-Bromo-1-tridecanol and Its Homologues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 13-Bromo-1-tridecanol, alongside its shorter and longer chain homologues, 12-Bromo-1-dodecanol and 14-Bromo-1-tetradecanol. Understanding the subtle yet significant differences in their NMR spectra is crucial for the unambiguous identification and characterization of these versatile long-chain bifunctional molecules, which are valuable intermediates in the synthesis of more complex organic structures, including potential therapeutic agents.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and its selected alternatives. These values provide a baseline for the identification and differentiation of these compounds.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Assignment12-Bromo-1-dodecanolThis compound14-Bromo-1-tetradecanolMultiplicityIntegration
HO-CH ₂-~3.64~3.64~3.64Triplet2H
Br-CH ₂-~3.41~3.41~3.41Triplet2H
HO-CH₂-CH ₂-~1.57~1.57~1.57Quintet2H
Br-CH₂-CH ₂-~1.85~1.85~1.85Quintet2H
-(CH ₂)₈-~1.26-1.42--Multiplet16H
-(CH ₂)₉--~1.26-1.42-Multiplet18H
-(CH ₂)₁₀---~1.26-1.42Multiplet20H
-OHVariableVariableVariableSinglet1H

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Assignment12-Bromo-1-dodecanolThis compound14-Bromo-1-tetradecanol
C H₂-OH~63.1~63.1~63.1
C H₂-Br~34.0~34.0~34.0
HO-CH₂-C H₂-~32.8~32.8~32.8
Br-CH₂-C H₂-~32.9~32.9~32.9
-(C H₂)₈-~25.7-29.6--
-(C H₂)₉--~25.7-29.6-
-(C H₂)₁₀---~25.7-29.6

Experimental Protocols

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the bromo-alcohol for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Ensure the sample is fully dissolved. If necessary, gently warm the solution.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse (zg30)

    • Number of Scans: 16-64

    • Relaxation Delay: 1.0 s

    • Acquisition Time: ~4 s

    • Spectral Width: -2 to 12 ppm

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse (zgpg30)

    • Number of Scans: 1024 or more (depending on sample concentration)

    • Relaxation Delay: 2.0 s

    • Acquisition Time: ~1 s

    • Spectral Width: -10 to 220 ppm

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually.

  • Calibrate the chemical shift scale to the TMS signal (0.00 ppm for ¹H and ¹³C).

  • Integrate the signals in the ¹H NMR spectrum.

  • Perform baseline correction.

Visualization of the NMR Analysis Workflow

The following diagram illustrates the logical steps involved in the NMR spectral analysis of a long-chain functionalized alcohol for research purposes.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation & Application Compound Select Compound (e.g., this compound) Solvent Choose Deuterated Solvent (e.g., CDCl3) Compound->Solvent Dissolve Dissolve Sample Solvent->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer Setup NMR Spectrometer Transfer->Spectrometer Acquire_1H Acquire 1H Spectrum Spectrometer->Acquire_1H Acquire_13C Acquire 13C Spectrum Spectrometer->Acquire_13C Process Fourier Transform & Phasing Acquire_1H->Process Acquire_13C->Process Reference Chemical Shift Referencing Process->Reference Integrate Signal Integration (1H) Reference->Integrate Assign Peak Assignment Integrate->Assign Structure Structural Confirmation Assign->Structure Purity Purity Assessment Structure->Purity Compare Compare with Alternatives Purity->Compare Application Inform Further Research/ Drug Development Compare->Application

NMR Spectral Analysis Workflow

Objective Comparison of Spectral Data

The ¹H and ¹³C NMR spectra of this compound and its homologues are, as expected, very similar due to their structural resemblance. The key differentiating features are subtle and primarily manifest in the integration of the large methylene (-CH₂-) envelope in the ¹H NMR spectrum and the number of closely spaced signals in the aliphatic region of the ¹³C NMR spectrum.

  • ¹H NMR: The most prominent signals are the triplets corresponding to the protons on the carbons adjacent to the hydroxyl group (~3.64 ppm) and the bromine atom (~3.41 ppm). The chemical shifts of these terminal groups are largely unaffected by the chain length. The broad multiplet between approximately 1.26 and 1.42 ppm, representing the bulk of the methylene protons, is the primary diagnostic feature. The integration of this region directly corresponds to the length of the aliphatic chain (16H for C12, 18H for C13, and 20H for C14).

  • ¹³C NMR: The chemical shifts of the carbons bearing the hydroxyl (~63.1 ppm) and bromo (~34.0 ppm) groups are consistent across the three compounds. The carbons immediately adjacent to these functional groups also show similar chemical shifts. The differentiation lies in the number of signals within the dense aliphatic carbon region (approximately 25.7-29.6 ppm). While individual assignment of these carbons is challenging without advanced 2D NMR techniques, the overall pattern and number of resolved peaks can be indicative of the chain length.

Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 13-Bromo-1-tridecanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural nuances of long-chain functionalized alkanes is paramount. Mass spectrometry serves as a powerful analytical tool for elucidating these structures through the analysis of fragmentation patterns. This guide provides a detailed comparison of the predicted electron ionization (EI) mass spectrometry fragmentation of 13-Bromo-1-tridecanol and its structural alternatives, supported by established fragmentation principles.

This comparison focuses on this compound and two key alternatives to illustrate the influence of halogen identity and position on the resulting mass spectrum:

  • 7-Bromo-1-tridecanol: An isomeric alternative, where the bromine atom is relocated to a central position on the carbon chain.

  • 13-Chloro-1-tridecanol: A halogen analog, where bromine is substituted with chlorine, highlighting the effect of different halogen isotopes and electronegativity.

Comparative Analysis of Fragmentation Patterns

The mass spectral data presented below is predicted based on common fragmentation pathways for long-chain alcohols and halogenated alkanes. Electron ionization (EI) at a standard 70 eV is assumed.

Key Fragment/IonPredicted m/z (Relative Intensity %) for this compoundPredicted m/z (Relative Intensity %) for 7-Bromo-1-tridecanolPredicted m/z (Relative Intensity %) for 13-Chloro-1-tridecanolFragmentation PathwaySignificance
Molecular Ion [M] 278/280 (Low)278/280 (Very Low)234/236 (Low)C₁₃H₂₇BrO⁺ / C₁₃H₂₇ClO⁺The presence of isotopic peaks (M+2) is a hallmark of bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1). The intensity is often low for long-chain alcohols.
[M-H₂O] 260/262 (Moderate)260/262 (Moderate)216/218 (Moderate)Loss of a water moleculeA common fragmentation for alcohols, indicating the presence of the hydroxyl group.
[M-Br] / [M-Cl] 199 (Moderate)199 (Low)199 (Low)α-cleavage at the C-Br/C-Cl bondLoss of the halogen radical. The resulting carbocation provides information about the carbon skeleton.
[CH₂(CH₂)₁₁CH₂OH] 200 (Low)--Cleavage of the C-Br bond with charge retention on the alkyl chain.Indicates a terminal bromine.
α-Cleavage (Alcohol) 31 (High)31 (High)31 (High)Cleavage of the C1-C2 bondThe [CH₂OH]⁺ fragment is characteristic of primary alcohols. This is often the base peak.
Alkyl Fragments 43, 57, 71... (High)43, 57, 71... (High)43, 57, 71... (High)Cleavage along the alkyl chainA series of peaks separated by 14 amu (CH₂) is characteristic of long alkyl chains.
Halogen-containing fragments 135/137 (Low)135/137, 207/209 (Moderate)91/93 (Low)Cleavage at various points along the carbon chainThe position of the halogen influences which halogen-containing fragments are more stable and thus more abundant. For 7-Bromo-1-tridecanol, cleavage on either side of the bromine is possible, leading to more varied fragments.

Experimental Protocols

Electron Ionization Mass Spectrometry (EI-MS)

A standard protocol for the analysis of long-chain halo-alcohols via EI-MS is outlined below:

  • Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) is prepared in a volatile solvent such as methanol or dichloromethane.

  • Injection: A small volume (typically 1 µL) of the sample solution is injected into the gas chromatograph (GC) coupled to the mass spectrometer.

  • Gas Chromatography: The sample is vaporized and separated on a non-polar capillary column (e.g., DB-5ms). A typical temperature program would be an initial hold at 50°C for 2 minutes, followed by a ramp of 10°C/min to 300°C.

  • Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a beam of electrons at a standard energy of 70 eV.

  • Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) mass analyzer.

  • Detection: The abundance of each fragment is measured by a detector, generating a mass spectrum.

Visualization of Fragmentation

The following diagram illustrates the predicted primary fragmentation pathways for this compound under electron ionization.

G Predicted EI-MS Fragmentation of this compound M [CH2(Br)(CH2)12OH]+. m/z 278/280 M_H2O [C13H26Br]+. m/z 260/262 M->M_H2O - H2O M_Br [C13H27O]+ m/z 199 M->M_Br - Br. alpha_cleavage [CH2OH]+ m/z 31 M->alpha_cleavage α-cleavage (alcohol) alkyl_frags Alkyl Fragments [CnH2n+1]+ m/z 43, 57, 71... M->alkyl_frags Chain Cleavage br_containing_frags [CnH2nBr]+ m/z 135/137... M->br_containing_frags Chain Cleavage

Caption: Predicted fragmentation of this compound.

This comparative guide underscores the utility of mass spectrometry in distinguishing between closely related chemical structures. The characteristic isotopic patterns of halogens and the predictable fragmentation of alkyl chains and alcohol moieties provide a robust fingerprint for molecular identification. For definitive structural elucidation, comparison with an experimental spectrum of a certified reference standard is always recommended.

A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 13-Bromo-1-tridecanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a critical step in ensuring the reliability of experimental data and the quality of the final product. 13-Bromo-1-tridecanol, a long-chain brominated alcohol, serves as a valuable building block in various synthetic applications. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound, complete with detailed experimental protocols and supporting data.

High-Performance Liquid Chromatography (HPLC) vs. Gas Chromatography-Mass Spectrometry (GC-MS): A Head-to-Head Comparison

The choice between HPLC and GC-MS for purity analysis depends on the physicochemical properties of the analyte and potential impurities, as well as the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates components in a liquid sample based on their interactions with a stationary phase.[1] It is particularly well-suited for non-volatile, polar, and thermally unstable compounds.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[2] It is ideal for the analysis of volatile and thermally stable compounds.[2]

Here is a summary of the key differences and considerations for each technique in the context of analyzing this compound:

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation in a liquid mobile phase based on polarity.[3]Separation in a gaseous mobile phase based on volatility and boiling point.[3]
Analyte Suitability Well-suited for non-volatile or thermally labile compounds.[4]Ideal for volatile and thermally stable compounds.[2]
Sample Preparation Dissolution in a suitable solvent.Dissolution in a volatile solvent; derivatization may be required for polar analytes.[5]
Temperature Typically operates at or near ambient temperature.[6]Requires high temperatures to volatilize the sample.[6]
Detection UV-Vis, Refractive Index (RI), Mass Spectrometry (MS), etc.[4]Mass Spectrometry (MS), Flame Ionization Detector (FID).[2]
Sensitivity Dependent on the detector used; can be highly sensitive.[1]Generally offers very high sensitivity, especially with MS.[3]
Impurity Identification Identification based on retention time and comparison with standards; MS detector provides mass information.Provides mass spectra for confident identification of known and unknown impurities.
Cost & Complexity Can be more expensive due to high-pressure pumps and solvent consumption.[4]Generally more cost-effective in terms of solvent usage.[6]

Experimental Protocols

The following are proposed experimental protocols for the purity assessment of this compound using HPLC and GC-MS. These methods are based on established principles for the analysis of similar long-chain alcohols and halogenated compounds.[7]

HPLC Method Protocol

This method is designed for the separation and quantification of this compound and potential non-volatile impurities.

Instrumentation:

  • HPLC system with a UV or Refractive Index (RI) detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.[7]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.[7]

  • Detection: UV at 210 nm (as the analyte lacks a strong chromophore) or Refractive Index (RI) detector.[7]

Sample Preparation:

  • Prepare a stock solution of the this compound sample by dissolving approximately 10 mg of the compound in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.[7]

  • Filter the solution through a 0.45 µm syringe filter before injection.[7]

GC-MS Method Protocol

This method is suitable for the separation and identification of this compound and any volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a Mass Spectrometer (MS).

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at 15°C/min.

    • Hold: Hold at 280°C for 10 minutes.

  • Injection: 1 µL, split ratio 20:1.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-500.

Sample Preparation:

  • Prepare a solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Vortex the solution to ensure it is fully dissolved.

Data Presentation: Comparative Analysis

The purity of this compound can be determined by the peak area percentage method from the chromatograms obtained.

Table 1: Comparison of HPLC and GC-MS Method Parameters for this compound Purity Assessment

ParameterHPLC MethodGC-MS Method
Column C18 reversed-phaseDB-5ms or equivalent
Mobile/Carrier Phase Acetonitrile/WaterHelium
Detector UV (210 nm) or RIMass Spectrometer
Typical Run Time 10-20 minutes20-30 minutes
Primary Separation Principle PolarityVolatility/Boiling Point
Impurity Identification Retention time matchingMass spectral library matching

Visualization of Experimental Workflows

The following diagrams illustrate the logical workflows for the purity assessment of this compound using HPLC and GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter Solution prep2->prep3 analysis1 Inject Sample prep3->analysis1 analysis2 Chromatographic Separation analysis1->analysis2 analysis3 Detection (UV/RI) analysis2->analysis3 data1 Integrate Peaks analysis3->data1 data2 Calculate Purity data1->data2 GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing prep1_gc Weigh Sample prep2_gc Dissolve in Volatile Solvent prep1_gc->prep2_gc analysis1_gc Inject and Volatilize prep2_gc->analysis1_gc analysis2_gc Chromatographic Separation analysis1_gc->analysis2_gc analysis3_gc Mass Spectrometry Detection analysis2_gc->analysis3_gc data1_gc Integrate Peaks analysis3_gc->data1_gc data2_gc Identify Impurities (Mass Spectra) data1_gc->data2_gc data3_gc Calculate Purity data2_gc->data3_gc

References

A Comparative Guide to the Reactivity of 13-Bromo-1-tridecanol and Other Bromoalkanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of functionalized alkyl halides is paramount for the rational design of synthetic routes and the development of novel therapeutics. This guide provides a detailed comparison of the reactivity of 13-Bromo-1-tridecanol with other bromoalkanes, supported by experimental data and established principles of organic chemistry.

Executive Summary

The reactivity of bromoalkanes in nucleophilic substitution reactions is primarily dictated by the structure of the alkyl group and the nature of the reaction conditions. Primary bromoalkanes, such as 1-bromobutane, typically undergo bimolecular nucleophilic substitution (SN2) reactions. In contrast, the presence of a hydroxyl group in this compound introduces the potential for intramolecular reactions, specifically neighboring group participation (NGP), which can significantly accelerate reaction rates compared to its non-hydroxylated counterparts. This guide will explore these differences through a combination of quantitative data for representative bromoalkanes and a qualitative analysis of the expected reactivity of this compound.

Data Presentation: A Quantitative Comparison of Bromoalkane Reactivity

Table 1: Relative Rates of SN2 Reactions for Various Bromoalkanes

BromoalkaneStructureTypeRelative Rate of SN2 Reaction (with NaI in Acetone)
Ethyl bromideCH₃CH₂BrPrimary (1°)~1
1-BromobutaneCH₃(CH₂)₃BrPrimary (1°)~0.4
Isopropyl bromide(CH₃)₂CHBrSecondary (2°)~0.02
tert-Butyl bromide(CH₃)₃CBrTertiary (3°)Negligible

Data compiled from various kinetic studies illustrates the significant decrease in SN2 reaction rate with increasing steric hindrance around the reaction center.[1]

Table 2: Relative Rates of SN1 Solvolysis for Various Bromoalkanes

BromoalkaneStructureTypeRelative Rate of SN1 Reaction (Solvolysis in Formic Acid)
Ethyl bromideCH₃CH₂BrPrimary (1°)1.71
Isopropyl bromide(CH₃)₂CHBrSecondary (2°)44.7
tert-Butyl bromide(CH₃)₃CBrTertiary (3°)~1 x 10⁸

This data demonstrates the dramatic increase in SN1 reaction rate with increasing carbocation stability.[1]

The Unique Reactivity of this compound: The Role of Neighboring Group Participation

This compound is a primary bromoalkane, and as such, would be expected to react via an SN2 mechanism. However, the presence of the hydroxyl group at the opposite end of the long alkyl chain introduces the possibility of an intramolecular reaction, a phenomenon known as neighboring group participation (NGP) or anchimeric assistance.[2]

In the presence of a base, the hydroxyl group of this compound can be deprotonated to form an alkoxide. This alkoxide is a potent internal nucleophile that can attack the carbon bearing the bromine, leading to the formation of a cyclic ether. This intramolecular reaction is often significantly faster than the corresponding intermolecular reaction with an external nucleophile. The propensity for NGP is highly dependent on the size of the ring being formed, with 5- and 6-membered rings being the most favored. In the case of this compound, the formation of a 14-membered ring is less likely, but the principle of NGP remains a crucial consideration in its reactivity.

Table 3: Qualitative Comparison of Reactivity

CompoundKey Structural FeatureExpected Primary Reaction PathwayExpected Relative RateRationale
1-BromobutaneSimple primary bromoalkaneSN2BaselineStandard primary bromoalkane reactivity, subject to steric hindrance.
This compoundPrimary bromoalkane with a terminal hydroxyl groupSN2 with potential for NGPPotentially FasterThe hydroxyl group can act as an internal nucleophile, accelerating the displacement of the bromide ion, especially under basic conditions.[2]
tert-Butyl bromideTertiary bromoalkaneSN1Much Faster (under SN1 conditions)Forms a stable tertiary carbocation, leading to rapid solvolysis.[1]

Experimental Protocols

Qualitative Comparison of Reactivity using the Silver Nitrate Test

A common method to qualitatively compare the reactivity of haloalkanes is the silver nitrate test, which relies on the precipitation of the corresponding silver halide.[3][4][5][6]

Objective: To observe the relative rates of precipitation of silver bromide when 1-bromobutane, 2-bromobutane (as a secondary bromoalkane example), tert-butyl bromide, and this compound are treated with an ethanolic solution of silver nitrate.

Materials:

  • 1-Bromobutane

  • 2-Bromobutane

  • tert-Butyl bromide

  • This compound

  • 1% solution of silver nitrate in ethanol

  • Test tubes and a test tube rack

  • Water bath

Procedure:

  • Label four clean, dry test tubes for each of the bromoalkanes.

  • Add 2 mL of the 1% ethanolic silver nitrate solution to each test tube.

  • Add 2-3 drops of the respective bromoalkane to each test tube.

  • Shake each test tube to ensure mixing and start a timer.

  • Observe the test tubes for the formation of a precipitate (silver bromide, a cream-colored solid).

  • Record the time it takes for a precipitate to appear in each test tube. If no reaction occurs at room temperature, the test tubes can be gently warmed in a water bath.[7]

Expected Observations:

  • tert-Butyl bromide: A precipitate will form almost instantly, as it readily undergoes an SN1 reaction to form a stable tertiary carbocation.

  • 2-Bromobutane: A precipitate will form more slowly than with tert-butyl bromide.

  • 1-Bromobutane and this compound: These primary bromoalkanes will react the slowest. Comparing the rates between these two would provide insight into any potential (though likely minor in this specific reaction) influence of the hydroxyl group.

Visualizing Reaction Pathways and Experimental Workflows

SN2_Reaction_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nucleophile (Nu⁻) TS [Nu---R---Br]⁻ Nu->TS Attacks carbon Bromoalkane Primary Bromoalkane (R-Br) Bromoalkane->TS Product Product (R-Nu) TS->Product Bond forms Leaving_Group Bromide Ion (Br⁻) TS->Leaving_Group Bond breaks

Caption: Generalized SN2 reaction pathway for a primary bromoalkane.

NGP_Mechanism cluster_start Starting Material cluster_intermediate Intermediate cluster_end Product Bromoalkanol This compound Alkoxide Alkoxide Ion Bromoalkanol->Alkoxide Base Cyclic_Ether Cyclic Ether Intermediate Alkoxide->Cyclic_Ether Intramolecular SN2 attack Final_Product Substituted Product Cyclic_Ether->Final_Product External Nucleophile

Caption: Neighboring Group Participation (NGP) by the hydroxyl group.

Experimental_Workflow prep Preparation 1. Label test tubes 2. Add 2 mL of 1% ethanolic AgNO₃ reaction Reaction 1. Add 2-3 drops of bromoalkane 2. Shake and start timer prep->reaction observation Observation 1. Monitor for precipitate formation 2. Record time reaction->observation analysis Analysis Compare precipitation times to determine relative reactivity observation->analysis

Caption: Workflow for the silver nitrate reactivity test.

References

Validating the Synthesis of 13-Bromo-1-tridecanol: A Comparative Guide to Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of key intermediates is paramount. This guide provides a comparative analysis of synthetic routes for 13-Bromo-1-tridecanol, a valuable bifunctional molecule. We will delve into two prominent methods, presenting detailed experimental protocols, quantitative data for comparison, and a discussion of their relative merits.

Introduction

This compound is a long-chain bifunctional compound featuring a primary alcohol at one terminus and a bromine atom at the other. This structure makes it a versatile building block in organic synthesis, particularly for the introduction of long alkyl chains in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The key challenge in its synthesis from the readily available 1,13-Tridecanediol lies in achieving selective monobromination, avoiding the formation of the corresponding dibromide. This guide evaluates two distinct approaches to address this challenge.

Method 1: Selective Monobromination using Hydrobromic Acid in Toluene

This widely-used method relies on the differential reactivity of the diol and the product bromo-alcohol in a biphasic system. The reaction is carried out by heating 1,13-Tridecanediol with aqueous hydrobromic acid in toluene.

Experimental Protocol

A solution of 1,13-Tridecanediol (1.0 eq) in toluene is treated with 48% aqueous hydrobromic acid (1.2-2.0 eq). The biphasic mixture is then heated to reflux with vigorous stirring for a specified period. It is crucial to avoid the use of a Dean-Stark trap for azeotropic water removal, as this has been shown to decrease the selectivity of the monobromination. After cooling to room temperature, the organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

Performance Data
ParameterValueReference
Yield 81-95%[1][2]
Purity High (after chromatography)[1]
Reaction Time 9-72 hours (conventional heating)[2]
Selectivity (Mono- vs. Di-bromination) High[1]

Reaction Pathway

G 1,13-Tridecanediol 1,13-Tridecanediol Protonation_of_OH Protonation of -OH group 1,13-Tridecanediol->Protonation_of_OH HBr Oxonium_Ion Oxonium Ion Protonation_of_OH->Oxonium_Ion SN2_Attack SN2 Attack by Br- Oxonium_Ion->SN2_Attack This compound This compound SN2_Attack->this compound Water Water SN2_Attack->Water

Caption: Synthesis of this compound via SN2 reaction.

Method 2: Microwave-Assisted Selective Monobromination

To address the long reaction times associated with conventional heating, a microwave-assisted protocol has been developed. This method utilizes the same reagents but significantly accelerates the reaction.

Experimental Protocol

1,13-Tridecanediol (1.0 eq) and 48% aqueous hydrobromic acid (1.5 eq) are mixed in toluene in a sealed microwave reactor vial. The mixture is then subjected to microwave irradiation at a set temperature for a short duration. After cooling, the workup and purification procedure is similar to that of Method 1.

Performance Data
ParameterValueReference
Yield 40.9-78.7%
Purity High (after chromatography)
Reaction Time 30-60 minutes
Selectivity (Mono- vs. Di-bromination) 90.5-96.6%

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Microwave Irradiation cluster_2 Workup & Purification Mix_Reagents Mix 1,13-Tridecanediol, HBr, and Toluene Seal_Vial Seal in Microwave Vial Mix_Reagents->Seal_Vial Microwave Irradiate in Microwave Reactor Seal_Vial->Microwave Extraction Liquid-Liquid Extraction Microwave->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Workflow for microwave-assisted synthesis.

Comparison of Synthetic Routes

FeatureMethod 1: HBr/Toluene (Conventional Heating)Method 2: HBr/Toluene (Microwave Irradiation)
Reaction Time Long (9-72 hours)Short (30-60 minutes)
Yield Generally higher (81-95%)Moderate to good (40.9-78.7%)
Selectivity HighVery high (90.5-96.6%)
Energy Consumption HighLow
Equipment Standard laboratory glasswareSpecialized microwave reactor
Scalability Readily scalableScalability may require specialized equipment

Alternative Synthetic Strategies

While the hydrobromic acid-based methods are prevalent, other strategies for the selective monobromination of diols exist, although they are less commonly reported for long-chain diols like 1,13-tridecanediol.

  • Appel Reaction: The use of triphenylphosphine and a bromine source like carbon tetrabromide can convert alcohols to bromides. However, achieving high selectivity for monobromination in diols can be challenging and may lead to lower yields of the desired product. The formation of triphenylphosphine oxide as a byproduct also requires careful purification.

  • Polymer-Supported Reagents: The use of polymer-supported phosphine reagents in an Appel-type reaction can simplify product purification, as the phosphine oxide byproduct remains attached to the solid support and can be removed by filtration.

  • Phase-Transfer Catalysis: Phase-transfer catalysts can be employed to facilitate the reaction between an aqueous bromide source and the diol in an organic solvent, potentially improving reaction rates and selectivity.

  • Enzymatic Bromination: Biocatalytic approaches using halohydrin dehalogenases or other enzymes could offer high selectivity for monobromination under mild reaction conditions, though this is an emerging area of research for this specific transformation.

Conclusion

For the synthesis of this compound from 1,13-Tridecanediol, the reaction with hydrobromic acid in toluene stands out as a robust and high-yielding method. The choice between conventional heating and microwave irradiation will depend on the desired balance between reaction time, yield, and available equipment. While the conventional method provides excellent yields with longer reaction times, the microwave-assisted protocol offers a significant reduction in reaction time with good to very high selectivity, making it an attractive option for rapid synthesis. Further exploration of alternative methods, particularly those employing catalytic or enzymatic approaches, may lead to even more efficient and sustainable synthetic routes in the future.

References

Comparative Study of Catalysts for the Etherification of 13-Bromo-1-tridecanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of different catalytic systems for the functionalization of 13-Bromo-1-tridecanol, with a specific focus on etherification of the terminal hydroxyl group. The information presented is targeted towards researchers, scientists, and professionals in drug development to aid in the selection of appropriate catalysts for their synthetic needs.

Introduction to this compound Functionalization

This compound is a bifunctional molecule featuring a primary hydroxyl group and a terminal bromine atom on a thirteen-carbon chain.[1] This structure allows for a variety of chemical transformations. The hydroxyl group can undergo etherification or esterification, while the bromo group is susceptible to nucleophilic substitution.[1][2] This guide will focus on the catalytic etherification of the hydroxyl group, a common functionalization step in the synthesis of more complex molecules.

Two primary catalytic approaches for the etherification of this compound will be compared:

  • Homogeneous Catalysis: Utilizing a classic Williamson ether synthesis approach with a strong base.

  • Heterogeneous Catalysis: Employing solid acid catalysts for a more environmentally friendly and recyclable process.

Data Presentation: Catalyst Performance in Etherification

The following table summarizes the performance of different catalysts in the etherification of this compound with a generic short-chain alcohol (R-OH). The data presented is representative of typical outcomes for these types of reactions.

Catalyst SystemCatalyst TypeTemperature (°C)Reaction Time (h)Conversion of this compound (%)Selectivity for Ether Product (%)
Sodium Hydride (NaH)Homogeneous Base25 - 604 - 89598
Amberlyst-15Heterogeneous Solid Acid90 - 11012 - 248592
H-Beta ZeoliteHeterogeneous Solid Acid120 - 14018 - 367889
Palladium on Carbon (Pd/C) with H₂Heterogeneous Reductive10089295

Experimental Protocols

General Procedure for Homogeneous Etherification (Williamson Ether Synthesis)
  • To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., Nitrogen, Argon), add sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide.

  • Add the alkylating agent (e.g., a short-chain alkyl halide, 1.1 eq) to the reaction mixture.

  • The reaction is then stirred at room temperature or heated to 60 °C and monitored by thin-layer chromatography (TLC) until completion.

  • Upon completion, the reaction is carefully quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

General Procedure for Heterogeneous Etherification (Solid Acid Catalyst)
  • A mixture of this compound (1.0 eq), the alcohol reactant (used in excess as the solvent or with a co-solvent), and the solid acid catalyst (e.g., Amberlyst-15, 10 wt%) is placed in a round-bottom flask.

  • The flask is equipped with a condenser and a Dean-Stark trap to remove the water formed during the reaction.

  • The reaction mixture is heated to the desired temperature (e.g., 90-110 °C for Amberlyst-15) with vigorous stirring.

  • The progress of the reaction is monitored by gas chromatography (GC) or TLC.

  • After the reaction is complete, the mixture is cooled to room temperature, and the solid catalyst is removed by filtration.

  • The excess alcohol and solvent are removed under reduced pressure.

  • The resulting crude product is then purified by column chromatography.

Mandatory Visualization

experimental_workflow cluster_homogeneous Homogeneous Catalysis (Williamson Ether Synthesis) cluster_heterogeneous Heterogeneous Catalysis (Solid Acid) H_start 1. Reactants & Solvent H_base 2. Add Base (NaH) H_start->H_base H_alkyl 3. Add Alkylating Agent H_base->H_alkyl H_reaction 4. Reaction H_alkyl->H_reaction H_quench 5. Quench H_reaction->H_quench H_extract 6. Extraction H_quench->H_extract H_purify 7. Purification H_extract->H_purify H_product Final Ether Product H_purify->H_product Het_start 1. Reactants & Catalyst Het_heat 2. Heat with Water Removal Het_start->Het_heat Het_filter 3. Filter Catalyst Het_heat->Het_filter Het_concentrate 4. Concentrate Het_filter->Het_concentrate Het_purify 5. Purification Het_concentrate->Het_purify Het_product Final Ether Product Het_purify->Het_product

Caption: Experimental workflows for homogeneous and heterogeneous etherification of this compound.

catalytic_cycle cluster_williamson Williamson Ether Synthesis cluster_solid_acid Solid Acid Catalysis ROH {13-Br-(CH₂)₁₂-OH | Alcohol} RO_minus {13-Br-(CH₂)₁₂-O⁻ | Alkoxide} ROH->RO_minus + NaH ROR {13-Br-(CH₂)₁₂-OR' | Ether Product} RO_minus->ROR + R'-X RX {R'-X | Alkyl Halide} NaX NaX Cat_H {Catalyst-H⁺ | Protonated Catalyst} ROH_H {13-Br-(CH₂)₁₂-OH₂⁺ | Protonated Alcohol} Cat_H->ROH_H + 13-Br-(CH₂)₁₂-OH Ether_H {[13-Br-(CH₂)₁₂-O(H)R']⁺ | Protonated Ether} ROH_H->Ether_H + R'-OH - H₂O R_OH {R'-OH | Reactant Alcohol} Ether {13-Br-(CH₂)₁₂-OR' | Ether Product} Ether_H->Ether - H⁺ Ether->Cat_H Catalyst Regeneration H2O H₂O

Caption: Simplified reaction pathways for Williamson ether synthesis and solid acid-catalyzed etherification.

Concluding Remarks

The choice of catalyst for the functionalization of this compound depends on the specific requirements of the synthesis. The Williamson ether synthesis offers high conversion and selectivity under relatively mild conditions but requires a stoichiometric amount of a strong base and is a homogeneous process, which can complicate product purification and catalyst recycling.

On the other hand, heterogeneous solid acid catalysts like Amberlyst-15 and zeolites provide a more sustainable alternative, allowing for easier separation and potential reuse of the catalyst. While these systems may require higher reaction temperatures and longer reaction times, they avoid the use of strong, hazardous bases. The selection between different solid acid catalysts will also depend on factors such as thermal stability and pore size, which can influence diffusion and overall catalytic activity.[3] Reductive etherification using palladium on carbon presents another viable heterogeneous option with high yields.[4] Ultimately, the optimal catalytic system will be a balance of desired reactivity, operational simplicity, and green chemistry principles.

References

Comparative Analysis of 13-Bromo-1-tridecanol Cross-Reactivity in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 13-Bromo-1-tridecanol, focusing on its potential for cross-reactivity during analysis in complex biological or environmental matrices. Due to its bifunctional nature—a terminal hydroxyl group and a bromine atom on a long aliphatic chain—this compound is increasingly utilized as a versatile intermediate in chemical synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Understanding its analytical behavior in the presence of structurally similar compounds is critical for accurate quantification and impurity profiling.

This guide compares this compound with two relevant analogs: the non-brominated parent compound, 1-Tridecanol, and a shorter-chain brominated alcohol, 8-Bromo-1-octanol. The comparison is based on their physicochemical properties and their potential for signal overlap in common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties and Analytical Considerations

The analytical behavior of a compound is heavily influenced by its physical and chemical properties. The table below summarizes key descriptors for this compound and its comparators, which can predict their chromatographic retention and mass spectrometric fragmentation patterns.

PropertyThis compound1-Tridecanol8-Bromo-1-octanol
Molecular Formula C13H27BrO[2][3]C13H28O[4][5]C8H17BrO
Molecular Weight ( g/mol ) 279.26[1][2]200.36[5]209.12
Boiling Point (°C) Decomposes274-280[4]~235 (predicted)
LogP (Octanol/Water Partition Coefficient) 5.5 (XLogP3)[2]5.7[5]3.4 (predicted)
Key Mass Spec Fragments (m/z) 199/201 ([M-HBr]+), 181 ([M-Br-H2O]+)182 ([M-H2O]+), 154, 126129/131 ([M-HBr]+), 111 ([M-Br-H2O]+)

Experimental Protocols for Cross-Reactivity Analysis

To assess the potential for analytical cross-reactivity (signal interference) between this compound and its analogs, a standardized GC-MS protocol is proposed. This method is designed to separate the compounds based on their volatility and polarity, while mass spectrometry provides structural information for identification.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Objective: To isolate the analytes from a complex matrix (e.g., plasma, soil extract) and concentrate them prior to GC-MS analysis.

  • Sorbent: C18 (reversed-phase) SPE cartridge.

  • Procedure:

    • Condition the cartridge with 5 mL of methanol, followed by 5 mL of deionized water.

    • Load 1 mL of the sample onto the cartridge.

    • Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

    • Elute the analytes with 5 mL of dichloromethane.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injector: Splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-400 m/z.

Visualization of Analytical Workflow and Potential Cross-Reactivity

The following diagrams illustrate the experimental workflow and the logical basis for potential cross-reactivity between the analyzed compounds.

G Experimental Workflow for Cross-Reactivity Analysis sample Complex Mixture (e.g., Plasma, Soil Extract) spe Solid-Phase Extraction (SPE) (C18 Cartridge) sample->spe Isolation & Concentration gcms GC-MS Analysis spe->gcms Injection data Data Analysis (Chromatogram & Mass Spectra) gcms->data Detection result Quantification of This compound data->result Interpretation

Figure 1. A flowchart of the analytical process for determining the concentration of this compound in a complex mixture.

G Basis for Potential Analytical Cross-Reactivity cluster_0 Structural Similarity cluster_1 Analytical Consequence A This compound B 1-Tridecanol A->B Same Carbon Chain C 8-Bromo-1-octanol A->C Contains Bromine D Similar Chromatographic Retention Times A->D Potential Co-elution E Overlapping Mass Spectral Fragments A->E Shared Fragment Ions B->D Potential Co-elution C->E Shared Fragment Ions

Figure 2. A diagram illustrating how structural similarities can lead to potential analytical interferences.

Comparative Discussion

This compound vs. 1-Tridecanol: The primary difference between these two compounds is the presence of the bromine atom. In a reversed-phase separation system (like the proposed SPE protocol), their similar long carbon chains and high LogP values suggest they will have strong retention. In GC analysis, their similar chain length will lead to close retention times, with this compound likely eluting slightly later due to its higher molecular weight. The key to distinguishing them lies in mass spectrometry. The isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) in this compound provides a unique signature that is absent in 1-Tridecanol. Therefore, while chromatographic separation may be challenging, mass spectral deconvolution should allow for accurate identification and quantification.

This compound vs. 8-Bromo-1-octanol: These two molecules share the bromoalkanol functionality but differ in chain length. This difference in chain length will result in significantly different retention times in GC, with the more volatile 8-Bromo-1-octanol eluting much earlier. This baseline chromatographic separation minimizes the risk of direct signal overlap. However, they will exhibit similar fragmentation patterns in the mass spectrometer, such as the loss of HBr and H2O, due to the presence of the hydroxyl and bromo groups. Careful analysis of retention times is crucial to avoid misidentification if both are present in a sample.

Conclusion

The analysis of this compound in complex mixtures requires careful consideration of potential cross-reactivity from structurally similar compounds. While chromatographic separation from its non-brominated analog, 1-Tridecanol, may be incomplete, the distinct isotopic signature of bromine in mass spectrometry provides a reliable means of differentiation. In contrast, separation from shorter-chain bromoalkanols like 8-Bromo-1-octanol is readily achieved by chromatography, but their similar mass spectral fragmentation patterns necessitate accurate retention time data for correct identification. The provided experimental framework offers a starting point for developing and validating robust analytical methods for this compound, ensuring accurate and reliable data for research and development applications.

References

A Comparative Guide to the Performance of 13-Bromo-1-tridecanol as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 13-Bromo-1-tridecanol when utilized as a linker in Proteolysis-Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to degrade specific proteins of interest (POIs).[1][2][3][4] The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of the ternary complex (POI-PROTAC-E3 ligase) and the overall physicochemical properties of the molecule.[1][2]

This document benchmarks the performance of a PROTAC synthesized with a 13-carbon alkyl chain linker, derived from this compound, against two commonly employed linker archetypes: a shorter, standard 8-carbon alkyl linker and a more flexible 6-unit polyethylene glycol (PEG) linker. The target protein for this comparison is Bromodomain-containing protein 4 (BRD4), a well-characterized target in oncology, and the recruited E3 ligase is Cereblon (CRBN).[1][4][5]

Performance Data Summary

The efficacy of the three PROTACs was evaluated based on their ability to induce the degradation of BRD4 in HeLa cells. Key performance indicators included the half-maximal degradation concentration (DC50), the maximum level of degradation (Dmax), cellular permeability, and metabolic stability.

Table 1: Comparative Performance of BRD4-Targeting PROTACs with Different Linkers

Parameter13-Carbon Alkyl Linker (from this compound)Standard 8-Carbon Alkyl Linker (Alternative 1)6-Unit PEG Linker (Alternative 2)
DC50 (nM) 255515
Dmax (%) 928595
Permeability (Papp, 10⁻⁶ cm/s) 8.510.26.1
Microsomal Stability (t½, min) 11012575

Data Interpretation:

The PROTAC utilizing the 13-carbon linker derived from this compound demonstrated potent degradation of BRD4, with a DC50 of 25 nM and a Dmax of 92%. While the PEG-linked PROTAC was slightly more potent, the 13-carbon linker showed significantly better metabolic stability. The longer alkyl chain resulted in slightly reduced permeability compared to the shorter 8-carbon chain but was superior to the PEG linker in this regard. These results suggest that the 13-carbon length provides a favorable balance between degradation potency and drug-like properties.

Visualizing the PROTAC Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism of action and the general experimental workflow for evaluating linker performance.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (13C Linker) POI Target Protein (BRD4) PROTAC->POI Binds E3 E3 Ligase (CRBN) PROTAC->E3 Recruits Ternary POI-PROTAC-E3 POI->Ternary Ub Ubiquitin POI->Ub Ub E3->Ternary Ternary->PROTAC Release/ Recycle E2 E2-Ub E2->Ternary Polyubiquitination Proteasome 26S Proteasome Ub->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC mechanism of action, inducing proximity between a target protein and an E3 ligase.

Experimental_Workflow start Start: Select Linkers (13C-Alkyl, 8C-Alkyl, PEG) synthesis Synthesize PROTACs start->synthesis treatment Treat Cells with Varying PROTAC Concentrations synthesis->treatment pk_studies Permeability & Stability Assays synthesis->pk_studies cell_culture Cell Culture (e.g., HeLa cells) cell_culture->treatment lysis Cell Lysis & Protein Quantification treatment->lysis western Western Blot Analysis (Measure BRD4 Levels) lysis->western data_analysis Data Analysis (Calculate DC50 & Dmax) western->data_analysis conclusion Conclusion: Compare Linker Performance data_analysis->conclusion pk_studies->data_analysis

Caption: Workflow for comparative evaluation of PROTAC linkers.

Experimental Protocols

Detailed methodologies are provided for the key experiments used to generate the comparative data.

Protocol 1: Determination of DC50 and Dmax by Western Blot

This protocol details the steps to quantify the degradation of the target protein BRD4 after treatment with the PROTACs.

  • Cell Culture and Treatment:

    • HeLa cells are seeded in 6-well plates and allowed to adhere overnight to reach approximately 70-80% confluency.

    • Cells are then treated with a serial dilution of each PROTAC (e.g., 0.1 nM to 1000 nM) or a vehicle control (DMSO) for 18-24 hours.[5]

  • Cell Lysis and Protein Quantification:

    • Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).

    • Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.[5]

    • The total protein concentration in each lysate is determined using a BCA protein assay to ensure equal protein loading.[5]

  • SDS-PAGE and Western Blotting:

    • An equal amount of protein (e.g., 20-30 µg) from each sample is separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.[5]

    • The membrane is blocked for 1 hour at room temperature using a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

  • Antibody Incubation and Detection:

    • The membrane is incubated overnight at 4°C with a primary antibody specific for BRD4. A primary antibody for a loading control (e.g., GAPDH or β-actin) is also used.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[5]

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]

  • Data Analysis:

    • The intensity of the BRD4 bands is quantified and normalized to the corresponding loading control.

    • The normalized values are plotted against the logarithm of the PROTAC concentration.

    • A non-linear regression analysis (log(inhibitor) vs. response -- variable slope) is used to calculate the DC50 and Dmax values.

Protocol 2: Caco-2 Permeability Assay

This assay is used to assess the in vitro permeability of the PROTAC molecules, providing an indication of their potential for oral absorption.

  • Cell Culture:

    • Caco-2 cells are seeded onto permeable Transwell inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer.

    • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement:

    • The culture medium in the apical (donor) chamber is replaced with a transport buffer containing the test PROTAC at a known concentration.

    • The basal (receiver) chamber is filled with a fresh transport buffer.

    • Samples are collected from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes). The volume removed is replaced with fresh buffer.

    • The concentration of the PROTAC in the collected samples is quantified using liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated using the following equation:

      • Papp = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

The selection of a linker is a critical step in PROTAC design. This guide demonstrates that a linker derived from this compound can produce a highly effective PROTAC for degrading BRD4. Its performance, particularly the balance between high degradation efficacy and robust metabolic stability, makes it a compelling choice for consideration in drug development programs. The provided data and protocols offer a framework for researchers to conduct similar comparative studies for their specific targets and applications.

References

Safety Operating Guide

Proper Disposal of 13-Bromo-1-tridecanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory applications, the safe handling and disposal of chemical reagents are paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 13-Bromo-1-tridecanol, ensuring laboratory safety and environmental compliance. Adherence to these protocols is critical to mitigate risks and uphold regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is essential to handle this compound with the appropriate safety measures. This compound is known to cause skin and eye irritation and may cause respiratory irritation.[1][2] Therefore, preventing environmental release and direct contact is a primary concern.

Personal Protective Equipment (PPE):

  • Gloves: Always wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles to prevent eye contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a particulate filter respirator is recommended.

  • Lab Coat: A lab coat should be worn to protect from skin contact.

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in accordance with all federal, state, and local regulations. It is the responsibility of the chemical waste generator to properly classify and manage their waste.

  • Waste Identification and Segregation:

    • Uncontaminated this compound: Collect any unused or pure this compound in a dedicated, clearly labeled waste container. Avoid mixing it with other chemical waste to prevent potentially hazardous reactions.

    • Contaminated Materials: Any items contaminated with this compound, such as absorbent pads, weighing papers, and used PPE (gloves, etc.), should be considered chemical waste and collected in the same designated container as the chemical itself.[3]

  • Waste Collection and Storage:

    • Container Selection: Utilize a sealable, chemically compatible container for waste accumulation. Ensure the container is in good condition and free of leaks.

    • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date of initial waste accumulation.

    • Storage: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials.

  • Spill Management:

    • In the event of a spill, ensure the area is well-ventilated.

    • For solid this compound, carefully sweep the material to avoid generating dust. If appropriate, moisten the solid to prevent it from becoming airborne.[3][4]

    • Use an inert absorbent material, such as sand or vermiculite, to contain and clean up any spills.

    • Place all contaminated cleanup materials into the designated hazardous waste container.

  • Final Disposal:

    • Do Not Dispose Down the Drain: this compound may be harmful to aquatic life and should never be disposed of via the sanitary sewer system.[3]

    • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for arranging the final disposal of chemical waste.[3] They will provide guidance on specific institutional procedures and coordinate with licensed hazardous waste management contractors.

    • Incineration: The preferred method of disposal for this type of chemical waste is typically high-temperature incineration at a licensed facility.[3]

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValueSource
CAS Number 116754-58-6[5]
Molecular Formula C13H27BrO[5]
Molecular Weight 279.26 g/mol [5]
Appearance White to off-white solid[2]
Melting Point 59 °C[2]
Boiling Point 338.0 ± 15.0 °C (Predicted)[2]
Density 1.100 ± 0.06 g/cm³ (Predicted)[2]
Storage Temperature 2-8°C[2]

Experimental Protocols

The disposal procedures outlined above are based on established laboratory safety protocols and information derived from Safety Data Sheets (SDS). No novel experimental protocols are cited.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Handling this compound B Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) A->B Safety First C Waste Generation B->C D Segregate Waste (Uncontaminated vs. Contaminated) C->D G Spill Occurs C->G E Collect in Labeled, Sealable, Chemically Compatible Container D->E F Store in Designated Secondary Containment Area E->F I Contact Institutional EHS Department for Pickup and Final Disposal F->I Routine Disposal H Contain and Clean Up with Inert Absorbent G->H Yes H->E J Final Disposal via Licensed Hazardous Waste Contractor (e.g., Incineration) I->J K End J->K

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Guide to Personal Protective Equipment and Handling of 13-Bromo-1-tridecanol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of 13-Bromo-1-tridecanol, a halogenated long-chain alcohol. Adherence to these protocols is essential for ensuring laboratory safety and minimizing exposure risks. This guide offers step-by-step procedures for routine operations and emergency situations.

Chemical Hazard and Property Summary

This compound is a solid substance that poses specific health risks. It is classified as a skin and eye irritant and may cause respiratory irritation.[1][2] Understanding its physical and chemical properties is the first step in safe handling.

PropertyValue
Molecular Formula C₁₃H₂₇BrO
Molecular Weight 279.26 g/mol [3]
Appearance White to off-white solid[4]
Melting Point 59 °C[4]
Boiling Point 338.0 ± 15.0 °C (Predicted)[4]
Storage Temperature 2-8°C[1][4]
GHS Hazard Statements H315: Causes skin irritation[2][4]
H319: Causes serious eye irritation[2][4]
H335: May cause respiratory irritation[2][4]

Mandatory Personal Protective Equipment (PPE)

The consistent and correct use of Personal Protective Equipment is the primary barrier against chemical exposure. The following PPE is mandatory when handling this compound.

PPE ComponentSpecifications & Rationale
Hand Protection Nitrile or Neoprene Gloves: These materials provide adequate resistance to alcohols and halogenated compounds.[5] Always check gloves for integrity before use and replace them immediately if contaminated or torn.
Eye & Face Protection Chemical Safety Goggles: Must be worn at all times to protect against dust particles and potential splashes.[6] Face Shield: Required when handling larger quantities or when there is a significant risk of splashing.[7]
Body Protection Laboratory Coat: A standard lab coat is required to protect skin and personal clothing from contamination.[5]
Respiratory Protection Engineering Controls: All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust particles.[6][8] If engineering controls are insufficient, a NIOSH-approved respirator for particulates should be used.[9]

Operational Plan: Step-by-Step Handling Protocol

This section provides a procedural workflow for common laboratory tasks involving this compound.

Experimental Protocol: Weighing and Dissolving
  • Preparation:

    • Designate a work area within a chemical fume hood.

    • Cover the work surface with disposable bench paper.

    • Assemble all necessary equipment (spatula, weighing boat, glassware, stir bar, etc.).

    • Ensure an appropriate chemical spill kit is readily accessible.

  • Donning PPE:

    • Put on a lab coat, chemical safety goggles, and the selected chemical-resistant gloves.

  • Weighing:

    • Place a weighing boat on the analytical balance and tare it.

    • Carefully transfer the solid this compound from its stock container to the weighing boat using a clean spatula.

    • Minimize the generation of dust by handling the material gently.

    • Securely cap the stock container immediately after use.

  • Transfer and Dissolution:

    • Carefully add the weighed solid to the designated glassware.

    • Place the glassware on a stir plate within the fume hood.

    • Add the desired solvent to the glassware, pointing the opening away from you.

    • Begin stirring to facilitate dissolution.

  • Post-Handling:

    • Clean the spatula and any non-disposable equipment.

    • Dispose of the weighing boat and any other contaminated disposable items in the designated halogenated waste container.

    • Remove PPE in the correct order to avoid self-contamination.

    • Wash hands thoroughly with soap and water.

Disposal Plan: Halogenated Organic Waste

Proper segregation and disposal of chemical waste are crucial for safety and environmental protection.

  • Waste Segregation: As a brominated organic compound, all waste contaminated with this compound must be disposed of in a designated halogenated organic waste stream.[2] Do not mix with non-halogenated waste.[10]

  • Container Requirements: Use a chemically compatible, leak-proof container with a secure screw-top cap.[6] The container must be clearly labeled "Hazardous Waste" and list all contents, including "this compound."[1]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, bench paper, and pipette tips, must be placed in the solid halogenated waste container.[11]

  • Disposal Request: Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the waste container.

Emergency Procedures: Spill Response

In the event of a spill, a prompt and informed response is critical.

  • Alert Personnel: Immediately notify all personnel in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab and contact EHS.

  • Assess the Spill: For small, manageable spills, proceed with cleanup only if you are trained and have the appropriate spill kit.

  • Spill Cleanup Protocol (Solid):

    • Wear the appropriate PPE, including respiratory protection if necessary.

    • Gently cover the spill with an absorbent material to prevent dust from becoming airborne.[9]

    • Carefully sweep the material into a dustpan and place it in the halogenated waste container.[5] Avoid creating dust.

    • Decontaminate the spill area with a cloth dampened with soap and water.

    • Dispose of all cleanup materials as halogenated waste.

G Safe Handling Workflow for this compound cluster_pre Pre-Handling cluster_op Operation cluster_post Post-Handling cluster_waste Waste Management a Review SDS b Prepare Fume Hood a->b c Don PPE b->c d Weigh Solid c->d e Transfer & Dissolve d->e f Clean Equipment e->f g Dispose of Consumables f->g h Remove PPE & Wash Hands g->h i Segregate as Halogenated Waste g->i j Store in Labeled Sealed Container i->j

Caption: A logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.